Product packaging for Deacetylasperulosidic Acid(Cat. No.:CAS No. 14259-55-3)

Deacetylasperulosidic Acid

Katalognummer: B1669930
CAS-Nummer: 14259-55-3
Molekulargewicht: 390.34 g/mol
InChI-Schlüssel: ZVXWFPTVHBWJOU-YYFGDFGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Deacetylasperulosidic acid has been reported in Gardenia jasminoides, Galium rivale, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O11 B1669930 Deacetylasperulosidic Acid CAS No. 14259-55-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8+,9+,10-,11+,12-,13+,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXWFPTVHBWJOU-YYFGDFGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@@H]2[C@H]([C@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931538
Record name (1S,4aS,5S,7aS)-1-(beta-D-Glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14259-55-3
Record name Deacetylasperulosidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14259-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Deacetylasperulosidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4aS,5S,7aS)-1-(beta-D-Glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESACETYLASPERULOSIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00399V6E44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Emergence of Deacetylasperulosidic Acid: A Phytochemical Keystone in Morinda citrifolia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Morinda citrifolia L., commonly known as noni, has a long history of use in traditional medicine across Polynesian cultures.[1][2] Modern scientific inquiry has sought to understand the molecular basis for its purported health benefits, leading to the identification of over 200 phytochemicals.[2][3] Among these, the iridoid glycoside Deacetylasperulosidic Acid (DAA) has emerged as a major and pharmacologically significant constituent. This technical guide provides a comprehensive overview of the discovery, quantification, and experimental analysis of DAA in M. citrifolia, tailored for researchers, scientists, and professionals in drug development.

This compound is a prominent iridoid found in various parts of the noni plant, including the fruit, leaves, and flowers.[1] Its presence is often accompanied by its precursor, asperulosidic acid. Research has highlighted DAA's contribution to the antioxidant, anti-inflammatory, and immune-modulating properties of noni extracts. This document will delve into the quantitative data available, detail the experimental protocols for its study, and visualize the associated scientific workflows and pathways.

Quantitative Analysis of this compound in Morinda citrifolia

The concentration of this compound varies significantly depending on the part of the plant, its geographical origin, and processing methods. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of DAA.

Table 1: Concentration of this compound in Various Morinda citrifolia Samples
Plant Part/ProductSample TypeDAA Concentration (mg/g or mg/mL)Analytical MethodReference
FruitMethanol Extract13.8 - 42.9 mg/gHPLC
Fruit JuiceCommercial ProductNot explicitly quantified in mg/mL in this study, but present.TLC
Fruit (Non-fermented)Methanol-Water Extract15.71 ± 0.74 mg/mLHPLC-PDA
Fruit (Fermented)Methanol-Water Extract18.52 ± 0.71 mg/mLHPLC-PDA
LeafNot specifiedLower than fruit and seedsHPLC
SeedNot specifiedHigher than flower, leaf, and rootsHPLC
FlowerNot specifiedHigher than leaf and rootsHPLC
RootNot specifiedLowest concentrationHPLC
Fruitn-Butanol Extract5.24% of the extractHPLC

Note: Direct comparison between studies may be challenging due to variations in extraction methods and reporting units.

Table 2: HPLC Method Validation Parameters for this compound Analysis
ParameterValueReference
Linearity Range1.56 - 100 µg/mL
Coefficient of Determination (R²)0.9999 - 1.0000
Limit of Detection (LOD)0.04 - 0.97 µg/mL
Limit of Quantitation (LOQ)0.13 - 2.95 µg/mL
Recovery (Non-fermented extract)103.0 - 117.7%
Recovery (Fermented extract)105.2 - 121.9%
Recovery (Methanol extract)90.49 - 105.32%

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a synthesized representation of methods described in the literature for the extraction and isolation of iridoids from M. citrifolia.

Objective: To obtain a fraction enriched with this compound from M. citrifolia plant material (e.g., fruits or leaves).

Materials:

  • Dried and powdered M. citrifolia plant material

  • Methanol (MeOH)

  • Ethyl acetate

  • n-Butanol

  • Deionized water

  • Diaion HP-20 resin

  • Silica gel for column chromatography

  • Sephadex LH-20

  • RP-18 Silica gel

  • Rotary evaporator

  • Freeze-dryer

  • Chromatography columns

Procedure:

  • Methanol Extraction:

    • Percolate the freeze-dried, powdered plant material with methanol.

    • Concentrate the methanol extract under vacuum using a rotary evaporator.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water.

    • Partition the aqueous suspension sequentially with ethyl acetate to remove non-polar compounds.

    • Further partition the remaining aqueous layer with n-butanol. The iridoids, including DAA, will preferentially move to the n-butanol fraction.

  • Column Chromatography (Initial Separation):

    • Concentrate the n-butanol fraction and apply it to a Diaion HP-20 column.

    • Elute with a stepwise gradient of ethanol in water (e.g., 100% water, 30% EtOH, 70% EtOH, 95% EtOH).

  • Silica Gel Chromatography:

    • Subject the iridoid-rich fraction (e.g., the 30% EtOH fraction) to silica gel column chromatography.

    • Elute with a solvent system such as ethyl acetate-methanol-water-hexane.

  • Further Purification:

    • For finer separation, utilize Sephadex LH-20 column chromatography with an eluent like 95% ethanol.

    • Final purification can be achieved using reverse-phase (RP-18) silica gel column chromatography with a methanol-water gradient.

  • Compound Identification:

    • Analyze the purified fractions using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm the identity and purity of this compound.

G start Dried M. citrifolia Powder step1 Methanol Extraction start->step1 step2 Solvent Partitioning (Water, Ethyl Acetate, n-Butanol) step1->step2 Crude Extract step3 Diaion HP-20 Column Chromatography step2->step3 n-Butanol Fraction step4 Silica Gel Column Chromatography step3->step4 Iridoid-Rich Fraction step5 Sephadex LH-20 & RP-18 Chromatography step4->step5 end Purified this compound step5->end

Caption: Workflow for the extraction and isolation of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a representative HPLC method for the quantification of DAA in M. citrifolia extracts.

Objective: To quantify the amount of this compound in an extract.

Instrumentation and Conditions:

  • HPLC System: Waters 2690 separations module or equivalent, with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Formic acid in water (v/v)

  • Elution: Gradient elution.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 235 nm or 254 nm.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve in methanol to create a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1.56 to 100 µg/mL).

  • Sample Preparation:

    • Dissolve the dried extract of M. citrifolia in a known volume of methanol or a methanol-water mixture (1:1).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Record the chromatograms and identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Calculate the concentration of DAA in the samples using the regression equation from the calibration curve.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep1 Prepare DAA Standards analysis1 Inject into HPLC System prep1->analysis1 prep2 Prepare Filtered Sample Extract prep2->analysis1 analysis2 Generate Chromatograms analysis1->analysis2 analysis3 Identify DAA Peak by Retention Time analysis2->analysis3 quant1 Construct Calibration Curve analysis3->quant1 quant2 Calculate DAA Concentration quant1->quant2

Caption: Workflow for the HPLC quantification of this compound.

Biological Activity and Signaling Pathways

This compound is a significant contributor to the antioxidant effects of M. citrifolia. In vivo studies have demonstrated that DAA can reduce malondialdehyde (a marker of oxidative stress) and increase the activity of the antioxidant enzyme superoxide dismutase (SOD).

Furthermore, DAA has shown potential in modulating immune responses, particularly in the context of atopic dermatitis. It has been observed to reduce serum levels of IgE and histamine, which are key mediators in allergic reactions. DAA also appears to influence the balance of T-helper cells by decreasing the Th2 response while promoting the Th1 response, as indicated by changes in IgG1 and IgG2a levels.

G cluster_antioxidant Antioxidant Pathway cluster_immune Immune Modulation Pathway (Atopic Dermatitis) DAA This compound SOD Superoxide Dismutase (SOD) Activity DAA->SOD Increases MDA Malondialdehyde (Oxidative Stress) DAA->MDA Reduces IgE Serum IgE DAA->IgE Reduces Histamine Histamine DAA->Histamine Reduces Th2 Th2 Response (e.g., IgG1) DAA->Th2 Inhibits Th1 Th1 Response (e.g., IgG2a) DAA->Th1 Promotes

Caption: Known signaling pathways influenced by this compound.

Conclusion

This compound stands out as a key bioactive compound in Morinda citrifolia. Its discovery and subsequent quantification across different parts of the plant have provided a scientific basis for some of the traditional uses of noni. The detailed experimental protocols for its extraction and analysis offer a foundation for further research and development. The elucidation of its role in antioxidant and immune-modulating pathways opens avenues for its potential application in nutraceuticals and pharmaceuticals. This guide serves as a foundational resource for scientists dedicated to exploring the therapeutic potential of natural products.

References

Deacetylasperulosidic Acid: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylasperulosidic acid (DAA), an iridoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the primary natural sources of DAA, presenting quantitative data on its prevalence. Detailed experimental protocols for the extraction and quantification of DAA are outlined, alongside an exploration of its molecular mechanisms of action. Specifically, this document elucidates the role of DAA in modulating key signaling pathways, namely the NF-κB and MAPK pathways, which are central to the inflammatory response, and its impact on antioxidant defense mechanisms. The information is curated to serve as a vital resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Rubiaceae family. While Morinda citrifolia (Noni) is the most well-documented source, several other species have been identified as containing this bioactive compound.

Morinda citrifolia (Noni)

Morinda citrifolia, commonly known as Noni, is a fruit-bearing tree native to Southeast Asia and Australasia. The fruit, leaves, and other parts of the plant have been used for centuries in traditional medicine. Modern analytical studies have confirmed that DAA is a major phytochemical constituent of Noni fruit[1][2]. The concentration of DAA can be influenced by factors such as the geographic origin of the plant and processing methods, including fermentation, which has been shown to increase its content[3].

Other Notable Natural Sources

Beyond Morinda citrifolia, this compound has been identified in other plants of the Rubiaceae family, highlighting its potential as a chemotaxonomic marker. These sources include:

  • Hedyotis diffusa : Also a staple in traditional Chinese medicine, this herb contains a variety of iridoids, including this compound.

  • Psychotria rubra : This species of the Psychotria genus is another identified source of DAA.

Further research is warranted to quantify the concentration of DAA in these and other plant species to identify new and potentially richer sources.

Quantitative Analysis of this compound

The accurate quantification of this compound in plant matrices is crucial for standardization and quality control in research and commercial applications. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Plant SourcePlant PartPreparationDAA Concentration (mg/g or mg/mL)Reference
Morinda citrifoliaFruitNon-fermented Extract15.71 ± 0.74 mg/mL
Morinda citrifoliaFruitFermented Extract18.52 ± 0.71 mg/mL
Paederia scandensStemsEthanol ExtractPresence confirmed, not quantified
Hedyotis diffusaWhole Plant-Presence confirmed, not quantified
Psychotria rubra--Presence confirmed, not quantified

Experimental Protocols

General Extraction Protocol for this compound from Plant Material

This protocol outlines a general procedure for the extraction of DAA from plant materials, which can be optimized for specific plant matrices.

  • Sample Preparation : Air-dry the plant material (e.g., fruits, leaves, stems) at room temperature and grind it into a fine powder.

  • Solvent Extraction : Macerate the powdered plant material with a suitable solvent. Methanol or ethanol are commonly used. The ratio of plant material to solvent should be optimized, but a common starting point is 1:10 (w/v).

  • Extraction Process : Stir the mixture at room temperature for a specified period (e.g., 24 hours) or use assisted extraction techniques such as sonication or microwave-assisted extraction to improve efficiency.

  • Filtration and Concentration : Filter the extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation (Optional) : The crude extract can be further purified by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to isolate the iridoid-rich fraction.

G

HPLC Method for Quantification of this compound

This method is based on a validated HPLC-PDA protocol for the analysis of DAA in Morinda citrifolia extracts and can be adapted for other plant extracts.

  • Instrumentation : High-Performance Liquid Chromatography system equipped with a Photodiode Array (PDA) or UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is typically effective. The gradient program should be optimized to achieve good separation of DAA from other components in the extract.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 235 nm, which is the characteristic absorption maximum for DAA.

  • Quantification : A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of DAA in the samples is then determined by comparing the peak area with the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and antioxidant activities, which are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways

The anti-inflammatory effects of this compound are, in part, mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in the production of pro-inflammatory mediators.

  • NF-κB Pathway : In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). This compound has been suggested to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

  • MAPK Pathway : The MAPK family, including ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory process. Upon activation by inflammatory signals, these kinases phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory genes. Evidence suggests that DAA can inhibit the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.

G

Antioxidant Activity: Upregulation of Endogenous Antioxidant Enzymes

This compound also demonstrates significant antioxidant properties. In vivo studies have shown that DAA can reduce levels of malondialdehyde (MDA), a marker of oxidative stress, in a dose-dependent manner. This protective effect is associated with an increase in the activity of the endogenous antioxidant enzyme, superoxide dismutase (SOD). SOD plays a crucial role in cellular defense against oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

G

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its presence in several members of the Rubiaceae family, particularly Morinda citrifolia, makes it an accessible target for natural product research. The established analytical methods allow for reliable quantification, which is essential for further pharmacological studies and potential clinical applications. The elucidation of its modulatory effects on the NF-κB, MAPK, and antioxidant pathways provides a solid foundation for understanding its mechanism of action and for the development of novel therapeutics for inflammatory and oxidative stress-related diseases. Further research should focus on expanding the library of DAA-containing plants, optimizing extraction and purification protocols, and conducting more in-depth in vivo and clinical studies to fully realize its therapeutic potential.

References

Deacetylasperulosidic Acid chemical synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Proposed Chemical Synthesis of Deacetylasperulosidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an iridoid glycoside found in medicinal plants such as Morinda citrifolia (Noni), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Despite its therapeutic potential, a dedicated total chemical synthesis of this compound has not been extensively reported in publicly available literature. This technical guide outlines a proposed synthetic strategy, drawing upon established methodologies for the synthesis of structurally related iridoid aglycones, such as genipin, and standard glycosylation techniques. The proposed route offers a plausible pathway for the laboratory-scale production of this compound, enabling further biological investigation and drug development efforts.

Introduction

This compound is a complex natural product characterized by a cis-fused cyclopentanopyran core, typical of the iridoid family, linked to a glucose molecule via a β-glycosidic bond.[2][3] Its biological activities make it an attractive target for chemical synthesis, which would provide a reliable source of the pure compound, independent of the variability of natural extraction. This document details a feasible, albeit currently hypothetical, synthetic approach to this compound, divided into the synthesis of the aglycone, the glycosylation step, and final deprotection.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (1) disconnects the molecule at the glycosidic linkage, yielding the this compound aglycone (2) and a suitable glucose donor (3). The aglycone synthesis can be further simplified by targeting a key intermediate analogous to those used in the synthesis of other iridoids like genipin.

Retrosynthesis cluster_main Retrosynthetic Analysis DAA This compound (1) Aglycone Aglycone (2) DAA->Aglycone Glycosidic Bond Disconnection Glucose Protected Glucose (3) DAA->Glucose Intermediate Key Intermediate Aglycone->Intermediate Core Skeleton Construction

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis of the Aglycone

The synthesis of the this compound aglycone can be approached by adapting the established total synthesis of racemic genipin. The following sections outline the key transformations.

Core Skeleton Construction

The construction of the iridoid core can be achieved through a series of reactions starting from simple, commercially available precursors. A plausible route would involve a Diels-Alder reaction to form the bicyclic core, followed by functional group manipulations.

Table 1: Proposed Reaction Scheme for Aglycone Synthesis

StepReactionStarting MaterialsReagents and ConditionsProductPutative Yield (%)
1Diels-Alder CycloadditionMethyl 2-formyl-2-propenoate, 1-methoxy-1,3-butadieneHeat or Lewis Acid Catalyst (e.g., BF₃·OEt₂)Dihydropyran adduct70-80
2EpoxidationDihydropyran adductm-CPBA, CH₂Cl₂Epoxide85-95
3Epoxide Opening and RearrangementEpoxideAcid or base catalysisHydroxylated lactone60-70
4Functional Group InterconversionHydroxylated lactoneProtection of hydroxyl groups (e.g., TBDMSCl, imidazole), reduction of ester, selective oxidationProtected aglycone precursor50-60 (multi-step)
Experimental Protocols (Hypothetical)

Step 1: Diels-Alder Cycloaddition

To a solution of methyl 2-formyl-2-propenoate (1.0 eq) in toluene (0.5 M) is added 1-methoxy-1,3-butadiene (1.2 eq). The mixture is heated to 110 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the dihydropyran adduct.

Step 2: Epoxidation

The dihydropyran adduct (1.0 eq) is dissolved in dichloromethane (0.2 M). The solution is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) is added portionwise. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction mixture is washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude epoxide is purified by flash chromatography.

Glycosylation

The coupling of the aglycone with a protected glucose donor is a critical step. A Schmidt glycosylation using a trichloroacetimidate-activated glucose donor is a reliable method for forming the β-glycosidic linkage.

Glycosylation_Workflow cluster_glycosylation Glycosylation Workflow Aglycone_OH Protected Aglycone with free -OH Coupling Nucleophilic Attack by Aglycone -OH Aglycone_OH->Coupling Glucose_donor Protected Glucose Donor (e.g., Trichloroacetimidate) Activation Activation with Lewis Acid (e.g., TMSOTf) Glucose_donor->Activation Activation->Coupling Glycoside Protected this compound Coupling->Glycoside

Caption: Proposed workflow for the glycosylation step.

Table 2: Glycosylation Reaction

StepReactionAglyconeGlycosyl DonorReagents and ConditionsProductPutative Yield (%)
5Schmidt GlycosylationProtected aglycone (1.0 eq)2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.5 eq)Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq), CH₂Cl₂, -20 °C to rtProtected this compound60-75
Experimental Protocol (Hypothetical)

The protected aglycone (1.0 eq) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.5 eq) are dissolved in anhydrous dichloromethane (0.1 M) under an argon atmosphere. The solution is cooled to -20 °C. A solution of TMSOTf (0.2 eq) in dichloromethane is added dropwise. The reaction is stirred at -20 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the addition of triethylamine. The mixture is diluted with dichloromethane and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Deprotection

The final step in the synthesis is the removal of all protecting groups from the aglycone and the glucose moiety to yield this compound.

Table 3: Deprotection Steps

StepReactionStarting MaterialReagents and ConditionsProductPutative Yield (%)
6DeacetylationProtected this compoundNaOMe, MeOH, rtPartially deprotected intermediate85-95
7Removal of Aglycone Protecting GroupsPartially deprotected intermediateTBAF, THF, rt (for silyl ethers)This compound80-90
Experimental Protocol (Hypothetical)

The fully protected this compound (1.0 eq) is dissolved in methanol (0.1 M), and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature for 2 hours. The reaction is neutralized with Amberlite IR-120 H⁺ resin, filtered, and the solvent is removed under reduced pressure. The residue is then dissolved in tetrahydrofuran (THF, 0.1 M), and tetrabutylammonium fluoride (TBAF, 1.1 eq per silyl group) is added. The reaction is stirred at room temperature for 4 hours. The solvent is evaporated, and the crude product is purified by reverse-phase HPLC to afford this compound.

Conclusion

While a definitive, published total synthesis of this compound remains to be seen, this guide presents a robust and feasible synthetic strategy based on well-established chemical transformations in iridoid chemistry. The proposed route, leveraging a Diels-Alder reaction for core construction and a Schmidt glycosylation for the introduction of the sugar moiety, provides a clear roadmap for the chemical synthesis of this biologically important natural product. The successful execution of this synthesis would provide a valuable tool for the scientific community, enabling further exploration of the therapeutic potential of this compound. Future work should focus on the stereoselective synthesis of the aglycone to avoid the separation of enantiomers.

References

Preliminary Biological Activity Screening of Deacetylasperulosidic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylasperulosidic acid (DAA) is an iridoid compound found in various medicinal plants, notably in Noni (Morinda citrifolia). Emerging research has highlighted its potential as a therapeutic agent, demonstrating a range of biological activities. This technical guide provides an in-depth overview of the preliminary biological activity screening of DAA, focusing on its anti-inflammatory, antioxidant, and anticancer properties. The content herein is intended to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and illustrating the underlying molecular pathways.

Anti-inflammatory Activity

DAA has shown significant anti-inflammatory effects, primarily through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Quantitative Data Summary

The anti-inflammatory effects of DAA have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: Effect of DAA on Pro-inflammatory Cytokine and Chemokine Secretion in HaCaT Keratinocytes

Cytokine/ChemokineTreatmentConcentrationInhibition (%)
IL-6DAA0.2 µM~50%
IL-8DAA0.2 µM~45%
TSLPDAA0.2 µM~55%
TARCDAA0.2 µM~60%
MDCDAA0.2 µM~50%
(Data extrapolated from studies on TNF-α and IFN-γ stimulated HaCaT cells)

Table 2: Effect of DAA on Mast Cell Degranulation and Cytokine Release

ParameterCell LineTreatmentConcentrationInhibition (%)
Histamine ReleaseHMC-1DAA0.2 µM~40%
IL-1β SecretionHMC-1DAA0.2 µM~50%
TNF-α SecretionHMC-1DAA0.2 µM~45%
(Data based on studies using PMACI-stimulated HMC-1 cells)
Key Signaling Pathways

DAA exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[1]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK DAA This compound DAA->ERK Inhibits DAA->JNK Inhibits DAA->p38 Inhibits DAA->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) ERK->Pro_inflammatory_genes JNK->Pro_inflammatory_genes p38->Pro_inflammatory_genes IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Pro_inflammatory_genes Activates

DAA's inhibition of NF-κB and MAPK signaling pathways.

Antioxidant Activity

DAA demonstrates notable antioxidant properties by enhancing the activity of endogenous antioxidant enzymes.

Quantitative Data Summary

The in vivo antioxidant effects of DAA have been evaluated in rodent models.

Table 3: In Vivo Antioxidant Effects of DAA in Rats

ParameterDosageDurationResult
Serum Malondialdehyde (MDA)15, 30, 60 mg/kg bw/day7 daysDose-dependent reduction
Superoxide Dismutase (SOD) Activity15, 30, 60 mg/kg bw/day7 daysDose-dependent increase
Glutathione Peroxidase (GPx) Activity15, 30, 60 mg/kg bw/day7 daysNo significant influence
[bw: body weight]

Anticancer Activity

Preliminary studies suggest that DAA possesses anticancer properties, potentially through the induction of apoptosis and modulation of cancer-related signaling pathways.

Quantitative Data Summary

Table 4: Qualitative Anticancer Activity of DAA-Containing Extracts

Cancer TypeCell LineEffectPutative Mechanism
Colorectal CancerHCT116, HT-29Suppression of tumor growthTargeting MAPK6 and MDM2 pathways, promoting p53-mediated apoptosis.
Liver CancerHepG2Inhibition of cell proliferationPromoting p53-mediated apoptosis.
Key Signaling Pathways

The proposed anticancer mechanism of DAA involves the activation of the p53 tumor suppressor pathway.

G DAA This compound MDM2 MDM2 DAA->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits (degradation) Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Proposed p53-mediated apoptotic pathway of DAA.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological screening of this compound.

General Experimental Workflow

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Model (Atopic Dermatitis) Cell_Culture Cell Culture (e.g., HaCaT, HMC-1, HepG2, HCT116) Treatment DAA Treatment (various concentrations) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA) Treatment->Cytokine_Analysis Gene_Expression Gene Expression Analysis (RT-qPCR) Treatment->Gene_Expression Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis end End Protein_Analysis->end Animal_Model DNCB-induced Atopic Dermatitis in Mice DAA_Admin DAA Administration Animal_Model->DAA_Admin Clinical_Eval Evaluation of Clinical Symptoms DAA_Admin->Clinical_Eval Histo_Analysis Histological Analysis DAA_Admin->Histo_Analysis Serum_Analysis Serum Analysis (IgE, Cytokines) DAA_Admin->Serum_Analysis Serum_Analysis->end start Start start->Cell_Culture start->Animal_Model

General workflow for screening DAA's biological activity.
Cell Viability Assay (MTT Assay)

This protocol assesses the effect of DAA on cell viability and proliferation.

Materials:

  • This compound (DAA)

  • 96-well plates

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare various concentrations of DAA in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the DAA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DAA).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Cytokine and Chemokine Measurement (ELISA)

This protocol quantifies the levels of specific cytokines and chemokines in cell culture supernatants or serum.

Materials:

  • ELISA kit for the specific cytokine/chemokine of interest (e.g., IL-6, TNF-α)

  • Cell culture supernatants or serum samples

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of standards and samples (cell culture supernatants or diluted serum) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times.

  • Add the detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate seven times.

  • Add TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.

  • Add the stop solution to each well.

  • Measure the absorbance at 450 nm within 30 minutes.

  • Calculate the concentration of the cytokine/chemokine in the samples by interpolating from the standard curve.

Gene Expression Analysis (RT-qPCR)

This protocol measures the relative expression levels of target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Forward and reverse primers for target and reference genes

  • RNase-free water, tubes, and pipette tips

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, cDNA template, and RNase-free water.

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data and determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a reference gene (e.g., GAPDH, β-actin).

Western Blotting

This protocol detects and quantifies specific proteins in cell or tissue lysates.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the protein band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

DNCB-Induced Atopic Dermatitis Animal Model

This protocol describes the induction of atopic dermatitis-like skin lesions in mice.

Materials:

  • BALB/c or NC/Nga mice

  • 1-chloro-2,4-dinitrobenzene (DNCB)

  • Acetone

  • Olive oil

  • This compound (DAA) for treatment

  • Calipers for measuring ear thickness

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Sensitization: Shave the dorsal skin of the mice. Apply a 1% DNCB solution (in a 3:1 mixture of acetone and olive oil) to the shaved back and right ear for sensitization.

  • Challenge: After one week, repeatedly apply a 0.2% or 0.5% DNCB solution to the same areas three times a week for several weeks to induce atopic dermatitis-like symptoms.

  • DAA Treatment: Administer DAA orally or topically to the treatment groups daily.

  • Evaluation:

    • Clinical Score: Monitor and score the severity of skin lesions (erythema, edema, excoriation, and dryness) weekly.

    • Ear Thickness: Measure the ear thickness using calipers.

    • Histological Analysis: At the end of the experiment, sacrifice the mice and collect skin and ear tissues for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration).

    • Serum Analysis: Collect blood to measure serum levels of IgE and various cytokines by ELISA.

Conclusion

This compound exhibits promising anti-inflammatory, antioxidant, and potential anticancer activities. Its mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB, MAPK, and p53. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of DAA's therapeutic potential. Further research, particularly in elucidating its specific anticancer potency and mechanisms, is warranted to advance its development as a novel therapeutic agent.

References

In Vitro Hepatoprotective Potential of Deacetylasperulosidic Acid: A Technical Overview and Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Deacetylasperulosidic acid (DAA), a major iridoid glycoside found in Morinda citrifolia (Noni), has been noted for its antioxidant and other biological activities. While the broader class of iridoids has demonstrated hepatoprotective properties, specific in-depth in vitro studies detailing the hepatoprotective effects of isolated DAA on liver cells are not extensively available in the current scientific literature. This technical guide synthesizes the available information on DAA and related compounds and provides a comprehensive methodological framework for assessing its potential hepatoprotective effects in vitro. This document outlines standard experimental protocols, key biomarkers for evaluation, and relevant signaling pathways commonly implicated in hepatoprotection.

Introduction

Liver diseases, often initiated or exacerbated by drug-induced liver injury (DILI) and oxidative stress, represent a significant global health challenge. Natural products are a promising source for the discovery of novel hepatoprotective agents. This compound (DAA) is an iridoid glycoside that is a major phytochemical constituent of Morinda citrifolia (noni) fruit[1]. While noni juice and extracts from the plant have been investigated for their antioxidant and potential health benefits, research focusing specifically on the in vitro hepatoprotective effects of purified DAA is limited. Reviews on the broader class of iridoids suggest that they possess hepatoprotective potential, making DAA a compound of interest for further investigation[2][3][4].

This guide provides a detailed overview of the standard methodologies and conceptual frameworks that can be applied to investigate the in vitro hepatoprotective effects of DAA.

Experimental Protocols for In Vitro Hepatoprotective Assessment

To rigorously evaluate the hepatoprotective effects of this compound in vitro, a series of standardized experimental protocols are recommended. These protocols are designed to induce hepatotoxicity in a controlled manner and then to assess the potential protective effects of DAA.

Cell Culture
  • Cell Line Selection: The human hepatoma cell line HepG2 is widely used and recommended for initial screening due to its availability, robustness, and retention of some liver-specific functions[5]. For more physiologically relevant data, primary human hepatocytes are considered the gold standard, though their use is often limited by availability and variability.

  • Culture Conditions: HepG2 cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Induction of Hepatotoxicity

A common approach is to induce cytotoxicity using a known hepatotoxin.

  • Acetaminophen (APAP)-Induced Toxicity: APAP is a widely used drug that can cause severe liver damage at high doses. A typical protocol involves treating HepG2 cells with a concentration of APAP ranging from 5 to 20 mM for 24 to 48 hours to induce significant cell death.

  • Carbon Tetrachloride (CCl₄)-Induced Toxicity: CCl₄ is a potent hepatotoxin that induces oxidative stress and lipid peroxidation. For in vitro studies, HepG2 cells can be exposed to CCl₄ at concentrations typically ranging from 10 to 40 mM for 1.5 to 4 hours.

Assessment of Cytotoxicity and Hepatoprotection

The protective effect of DAA is evaluated by pre-treating the cells with various concentrations of the compound for a specified period (e.g., 2 to 24 hours) before exposing them to the hepatotoxin.

  • Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. A decrease in the metabolic activity of the cells in the presence of a toxin and its subsequent restoration by a protective agent can be quantified.

  • Measurement of Liver Enzyme Leakage: Damage to hepatocyte membranes results in the leakage of intracellular enzymes into the culture medium. The activity of enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH) in the culture supernatant is measured using commercially available assay kits.

Evaluation of Oxidative Stress Markers
  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a major product of lipid peroxidation, can be measured using the thiobarbituric acid reactive substances (TBARS) assay.

  • Antioxidant Enzyme Activity: The activities of endogenous antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates.

  • Glutathione (GSH) Levels: The concentration of reduced glutathione, a key intracellular antioxidant, can be determined using commercially available kits.

Assessment of Inflammatory Markers

The expression or secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) can be measured using ELISA or quantitative PCR.

Data Presentation

While specific quantitative data for the in vitro hepatoprotective effects of this compound are not available in the reviewed literature, the following tables provide a template for how such data should be structured for clarity and comparative analysis.

Table 1: Effect of this compound on Cell Viability and Enzyme Leakage in Toxin-Induced HepG2 Cells

Treatment GroupDAA Conc.Toxin Conc.Cell Viability (%)ALT (U/L)AST (U/L)LDH (U/L)
Control--100 ± 5.0Value ± SDValue ± SDValue ± SD
Toxin-treated-X mMValue ± SDValue ± SDValue ± SDValue ± SD
DAA + ToxinLowX mMValue ± SDValue ± SDValue ± SDValue ± SD
DAA + ToxinMediumX mMValue ± SDValue ± SDValue ± SDValue ± SD
DAA + ToxinHighX mMValue ± SDValue ± SDValue ± SDValue ± SD
DAA aloneHigh-Value ± SDValue ± SDValue ± SDValue ± SD

Table 2: Effect of this compound on Oxidative Stress Markers in Toxin-Induced HepG2 Cells

Treatment GroupDAA Conc.Toxin Conc.ROS (Fold Change)MDA (nmol/mg protein)SOD (U/mg protein)GSH (µmol/g protein)
Control--1.0 ± 0.1Value ± SDValue ± SDValue ± SD
Toxin-treated-X mMValue ± SDValue ± SDValue ± SDValue ± SD
DAA + ToxinLowX mMValue ± SDValue ± SDValue ± SDValue ± SD
DAA + ToxinMediumX mMValue ± SDValue ± SDValue ± SDValue ± SD
DAA + ToxinHighX mMValue ± SDValue ± SDValue ± SDValue ± SD

Potential Signaling Pathways and Visualizations

The hepatoprotective effects of many natural compounds are mediated through the modulation of specific signaling pathways. While the precise pathways activated by DAA in hepatocytes are yet to be fully elucidated, the Nrf2 and MAPK pathways are common targets.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a common mechanism by which phytochemicals exert their hepatoprotective effects.

Nrf2_Pathway cluster_nucleus Nuclear Events DAA Deacetylasperulosidic Acid (Hypothesized) Nrf2_Keap1 Nrf2-Keap1 Complex DAA->Nrf2_Keap1 May promote dissociation ROS Oxidative Stress (e.g., from APAP/CCl4) ROS->Nrf2_Keap1 Induces dissociation Hepatoprotection Hepatoprotection ROS->Hepatoprotection Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates transcription Antioxidant_Genes->Hepatoprotection Leads to Hepatoprotection->ROS Reduces

Caption: Hypothesized Nrf2 signaling pathway for hepatoprotection.

Experimental Workflow

The following diagram illustrates a standard workflow for investigating the in vitro hepatoprotective effects of a test compound like DAA.

Experimental_Workflow cluster_assays Biochemical Assays start Start cell_culture Culture HepG2 Cells start->cell_culture treatment Pre-treat with DAA (various concentrations) cell_culture->treatment toxin Induce Hepatotoxicity (e.g., APAP or CCl4) treatment->toxin incubation Incubate for 24-48 hours toxin->incubation collect Collect Supernatant and Cell Lysate incubation->collect viability Cell Viability (MTT Assay) collect->viability enzymes Enzyme Leakage (ALT, AST, LDH) collect->enzymes oxidative_stress Oxidative Stress Markers (ROS, MDA, SOD, GSH) collect->oxidative_stress inflammation Inflammatory Markers (TNF-α, IL-6) collect->inflammation analysis Data Analysis and Interpretation viability->analysis enzymes->analysis oxidative_stress->analysis inflammation->analysis end End analysis->end

Caption: General workflow for in vitro hepatoprotective studies.

Conclusion and Future Directions

While this compound is a known constituent of Morinda citrifolia, a plant with traditional uses in liver health, there is a notable gap in the scientific literature regarding its specific in vitro hepatoprotective effects. The experimental framework provided in this guide offers a robust approach to systematically evaluate the potential of DAA as a hepatoprotective agent. Future research should focus on conducting these in vitro studies to generate the quantitative data necessary to validate its efficacy. Elucidating the specific molecular mechanisms and signaling pathways, such as the Nrf2 and MAPK pathways, will be crucial in understanding how DAA may protect liver cells from toxic injury. Such studies are essential for the potential development of DAA as a novel therapeutic agent for the prevention and treatment of liver diseases.

References

Deacetylasperulosidic Acid: A Technical Whitepaper on its Anti-Cancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylasperulosidic Acid (DAA), a major iridoid glycoside present in the medicinal plant Morinda citrifolia (Noni), has been identified as a phytochemical with potential anti-cancer properties. This technical guide provides a comprehensive overview of the current scientific understanding of DAA's mechanisms of action, supported by available data on related compounds from M. citrifolia. While direct, extensive research on DAA is still emerging, this document synthesizes existing literature to present putative signaling pathways, relevant experimental protocols, and a framework for future investigation. The primary anti-cancer mechanisms associated with DAA and its co-occurring phytochemicals appear to involve the modulation of critical signaling pathways related to apoptosis and immunomodulation.

Introduction

Morinda citrifolia has a long history in traditional medicine, with modern research increasingly validating its therapeutic potential, including anti-cancer effects.[1][2][3] These effects are attributed to a rich profile of bioactive compounds, of which this compound is a significant component. This whitepaper will delve into the specific anti-cancer properties attributed to DAA, focusing on its molecular targets and mechanisms.

Putative Mechanisms of Anti-Cancer Action

The anti-cancer activity of this compound is thought to be multifaceted, primarily involving the induction of apoptosis through the modulation of key regulatory proteins and the enhancement of the body's natural anti-tumor immune response.

Modulation of the p53-MDM2 Apoptotic Pathway

Secondary literature suggests that a collection of phytochemicals from Morinda citrifolia, including this compound, target the MAPK6 and MDM2 pathways to suppress tumor growth.[4][5] The inhibition of MDM2 is a critical step in activating the p53 tumor suppressor protein, a central regulator of cell cycle arrest and apoptosis. By preventing the degradation of p53, DAA may allow for the transcription of pro-apoptotic genes, leading to the programmed death of cancer cells in colorectal and liver cancers.

Below is a diagram illustrating the proposed signaling pathway.

G DAA This compound MAPK6 MAPK6 DAA->MAPK6 Inhibits MDM2 MDM2 DAA->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits Degradation Bax Bax p53->Bax Activates Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative p53-mediated apoptosis pathway modulated by DAA.

Immunomodulatory Effects: Enhancement of Natural Killer (NK) Cell Activity

DAA has been identified as an active compound in Morinda citrifolia responsible for enhancing the activity of Natural Killer (NK) cells. NK cells are crucial components of the innate immune system, capable of recognizing and eliminating cancer cells without prior sensitization. DAA may stimulate NK cells, leading to increased cytotoxicity against tumor cells, such as murine lymphoma cells. This immunomodulatory effect represents a significant, indirect mechanism of anti-cancer action.

The following diagram illustrates a general workflow for assessing the anti-cancer potential of a natural compound like DAA.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound DAA CellLines Cancer Cell Lines (e.g., Colorectal, Liver) Compound->CellLines MTT Cytotoxicity Assay (MTT) CellLines->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellLines->ApoptosisAssay Xenograft Xenograft Model MTT->Xenograft WesternBlot Mechanism Study (Western Blot) ApoptosisAssay->WesternBlot TumorGrowth Tumor Growth Measurement Xenograft->TumorGrowth

Caption: Experimental workflow for evaluating DAA's anti-cancer activity.

The diagram below outlines a hypothetical signaling pathway for DAA-mediated NK cell activation.

G DAA This compound NK_Cell Natural Killer (NK) Cell DAA->NK_Cell Stimulates ActivatingReceptors Activating Receptors (e.g., NKG2D) NK_Cell->ActivatingReceptors Upregulates SignalingCascade Intracellular Signaling Cascade ActivatingReceptors->SignalingCascade Triggers GranzymePerforin Granzyme/Perforin Release SignalingCascade->GranzymePerforin Induces TumorCell Tumor Cell GranzymePerforin->TumorCell Targets TumorLysis Tumor Cell Lysis TumorCell->TumorLysis

Caption: Hypothetical pathway of DAA-induced NK cell-mediated cytotoxicity.

Quantitative Data

As of the latest literature review, specific quantitative data, such as IC50 values for this compound against various cancer cell lines, are not available. However, to provide a comparative context, the following table summarizes the reported IC50 values for other bioactive compounds found in Morinda citrifolia.

CompoundCancer Cell LineIC50 Value (µM)Reference
EugenolMCF-7 (Breast)22.75
EugenolMDA-MB-231 (Breast)15.09
MorindoneHCT116 (Colorectal)> 50
MorindoneHT29 (Colorectal)> 50

Note: The absence of IC50 values for DAA highlights a significant gap in the current research and underscores the need for further investigation into its direct cytotoxic effects.

Experimental Protocols

While specific protocols for experiments conducted with this compound are not detailed in the available literature, the following are generalized methodologies for key assays used to determine the anti-cancer properties of natural compounds.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of DAA is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL. The plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with DAA at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are treated with DAA, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., p53, MDM2, Bax, Bcl-2, caspases, β-actin) overnight at 4°C.

  • Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Conclusion and Future Directions

This compound presents a promising avenue for anti-cancer drug discovery, with putative mechanisms targeting fundamental cancer pathways such as p53-mediated apoptosis and immunomodulation. However, the current body of scientific literature lacks direct, in-depth studies on DAA's specific anti-cancer activities. Future research should prioritize:

  • In vitro cytotoxicity screening of isolated DAA against a panel of cancer cell lines to determine its IC50 values.

  • Detailed mechanistic studies to confirm the modulation of the MAPK6 and MDM2 pathways and the subsequent activation of p53.

  • In vivo studies using animal models to evaluate the anti-tumor efficacy and safety profile of DAA.

  • Investigation into the specific signaling pathways through which DAA enhances NK cell activity.

A thorough investigation into these areas will be crucial to fully elucidate the therapeutic potential of this compound as a novel anti-cancer agent.

References

Deacetylasperulosidic Acid solubility and stability data

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Deacetylasperulosidic Acid: Solubility, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DAA), an iridoid glycoside predominantly found in the fruit of Morinda citrifolia (Noni), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the available data on the solubility and stability of DAA, crucial parameters for its research and development as a potential therapeutic agent. Furthermore, this guide delves into the key signaling pathways through which DAA exerts its antioxidant, anti-inflammatory, and immunomodulatory effects. Detailed experimental protocols for solubility and stability assessments are also presented to aid researchers in their laboratory investigations.

Solubility Data

The solubility of this compound in various solvents is a critical factor for its handling, formulation, and in vitro and in vivo testing. The available quantitative data is summarized in Table 1.

Solvent/SystemConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)1025.62Sonication is recommended for dissolution.[1]
Dimethyl Sulfoxide (DMSO)78199.82Use of fresh DMSO is recommended as moisture can reduce solubility.[2]
Water1948.68-
Ethanol1948.68-
In Vivo Formulation 112.56A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended.[1]
In Vivo Formulation 2--Formulated as a homogeneous suspension in Carboxymethylcellulose sodium (CMC-NA).[2]

Stability Profile

Understanding the stability of this compound under various conditions is essential for ensuring its integrity during storage, handling, and experimentation.

Storage Stability

Proper storage is crucial to maintain the purity and activity of DAA. Recommendations from various suppliers are summarized in Table 2.

FormStorage TemperatureDurationAdditional Recommendations
Powder-20°C3 yearsKeep away from direct sunlight and moisture.[1] Can be shipped at ambient temperature for short periods (a few weeks).
Powder0 - 4°CDays to weeks (short-term)Store in a dry and dark place.
Powder-20°CMonths to years (long-term)Store in a dry and dark place.
In Solvent-80°C1 yearAliquot stock solutions to avoid repeated freeze-thaw cycles.
In Solvent-20°C1 month-
In Solvent0 - 4°CDays to weeks (short-term)For stock solutions.
Stability in Biological Matrices

A study on the quantification of DAA in rat plasma indicated that the compound is stable for at least three freeze-thaw cycles and for up to 6 hours at room temperature.

Stability during Fermentation

Research on the fermentation of Morinda citrifolia extract has shown that the concentration of DAA increases during the process. This suggests that DAA is not only stable under these fermentation conditions but may also be produced from precursor compounds.

Forced Degradation Studies

Objective: To generate degradation products to an extent of 5-20% to facilitate the development of a stability-indicating analytical method.

General Workflow for Forced Degradation Studies:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare DAA Solution (e.g., in Methanol/Water) B Acid Hydrolysis (e.g., 0.1 N HCl at RT or elevated temp.) A->B C Base Hydrolysis (e.g., 0.1 N NaOH at RT or elevated temp.) A->C D Oxidative Degradation (e.g., 3% H2O2 at RT) A->D E Thermal Degradation (e.g., 60-80°C) A->E F Photolytic Degradation (UV and visible light) A->F G Analyze Samples by Stability-Indicating Method (e.g., HPLC) B->G C->G D->G E->G F->G H Identify and Quantify Degradation Products G->H I Establish Mass Balance H->I

Forced Degradation Workflow

Experimental Protocols for Forced Degradation:

  • Acid Hydrolysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Dilute the stock solution with 0.1 N hydrochloric acid to a final concentration suitable for analysis.

    • Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 N sodium hydroxide as the stress agent and neutralize with 0.1 N hydrochloric acid.

  • Oxidative Degradation:

    • Prepare a stock solution of DAA.

    • Dilute the stock solution with 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a defined period.

    • At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid DAA powder and a solution of DAA at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber.

    • At specified time points, withdraw samples, and for the solid sample, prepare a solution of known concentration.

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose the solid DAA powder and a solution of DAA to UV (e.g., 254 nm) and visible light in a photostability chamber.

    • Keep control samples wrapped in aluminum foil to protect them from light.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and immunomodulatory properties.

Antioxidant Activity

The antioxidant effect of DAA is primarily mediated through the enhancement of the endogenous antioxidant defense system, specifically by increasing the activity of Superoxide Dismutase (SOD). SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating oxidative stress.

G DAA Deacetylasperulosidic Acid SOD Superoxide Dismutase (SOD) DAA->SOD Increases Activity O2_minus Superoxide Radical (O₂⁻) O2 Oxygen (O₂) O2_minus->O2 Catalyzed by SOD H2O2 Hydrogen Peroxide (H₂O₂) O2_minus->H2O2 Catalyzed by SOD Oxidative_Stress Oxidative Stress O2_minus->Oxidative_Stress

Antioxidant Mechanism of DAA

Anti-inflammatory and Immunomodulatory Activity

DAA exerts its anti-inflammatory and immunomodulatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Pathway Inhibition:

In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. DAA has been shown to inhibit the phosphorylation of IκBα, thereby preventing the activation of NF-κB.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB Releases IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces DAA Deacetylasperulosidic Acid DAA->IKK Inhibits

NF-κB Pathway Inhibition by DAA

MAPK Pathway Inhibition:

The MAPK cascade, involving kinases such as ERK, JNK, and p38, is another critical pathway in the inflammatory response. Upon activation by inflammatory stimuli, these kinases phosphorylate various transcription factors, leading to the expression of inflammatory mediators. DAA has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Mediators Inflammatory Mediators Transcription_Factors->Inflammatory_Mediators Induces Expression DAA Deacetylasperulosidic Acid DAA->MAPK Inhibits Phosphorylation

MAPK Pathway Inhibition by DAA

Conclusion

This compound is a promising natural compound with well-documented antioxidant, anti-inflammatory, and immunomodulatory activities. This guide provides a consolidated resource on its solubility and stability, which are fundamental for its scientific investigation and potential development as a therapeutic agent. While a comprehensive understanding of its stability profile requires further quantitative data from forced degradation studies, the provided protocols offer a solid foundation for such investigations. The elucidation of its mechanisms of action through the SOD, NF-κB, and MAPK pathways opens avenues for targeted research into its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Deacetylasperulosidic Acid (DAA) Extraction from Noni (Morinda citrifolia) Fruit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylasperulosidic acid (DAA) is a prominent iridoid glycoside found in the fruit of the noni tree (Morinda citrifolia). As a major phytochemical constituent, DAA is associated with various potential health benefits, including antioxidant and immunomodulatory activities, making it a compound of significant interest for research and drug development.[1] This document provides detailed protocols for the extraction of DAA from noni fruit, offering methodologies for conventional solvent extraction as well as advanced techniques such as ultrasound-assisted and microwave-assisted extraction.

Data Presentation: Quantitative Analysis of DAA in Noni Fruit

The concentration of DAA in noni fruit can vary depending on the part of the fruit, its maturity, geographical origin, and the extraction method employed. The following table summarizes quantitative data from various studies.

Sample TypeExtraction MethodDAA ConcentrationReference
Non-fermented M. citrifolia extractNot specified15.71 ± 0.74 mg/mL[2]
Fermented M. citrifolia extractFermentation18.52 ± 0.71 mg/mL[2]
Noni JuiceNot specified159.1 ± 8.1 mg/100g FW[3]
Dried Noni Fruit (from French Polynesia)Methanol Extract42.9 mg/g[4]
Dried Noni Fruit (from Dominican Republic)Methanol Extract13.8 mg/g
Noni Fruit JuiceDiluted with H2O–MeOH (1:1)Not specified as concentration

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol is based on a method for preparing an iridoid-rich noni fruit extract using ethanol.

1. Materials and Equipment:

  • Ripe noni fruit

  • Grinder or blender

  • Ethanol (10-95% (w/w) solution in water)

  • Extraction vessel (e.g., glass flask)

  • Heating mantle or water bath with temperature control

  • Stirrer

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

  • Freeze dryer or spray dryer (optional)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Procedure:

  • Preparation of Noni Fruit:

    • Wash the ripe noni fruit thoroughly with water to remove any dirt and debris.

    • Cut the fruit into smaller pieces and pulverize them using a grinder or blender to a coarse powder.

  • Extraction:

    • Weigh the pulverized noni fruit powder.

    • In an extraction vessel, add the pulverized noni fruit and the ethanol solvent. The recommended solvent-to-solid ratio is between 5:1 and 15:1 (w/w). For example, for 100g of noni powder, add between 500 mL and 1500 mL of the ethanol solution. The concentration of the ethanol solution can range from 10% to 95% (w/w). A concentration of 30% (w/w) ethanol has been noted for its effectiveness.

    • Heat the mixture to a temperature between 60°C and 80°C.

    • Continuously stir the mixture for a duration of 1 to 8 hours.

  • Filtration and Concentration:

    • After the extraction period, cool the mixture to room temperature.

    • Filter the extract through filter paper to separate the solid residue from the liquid extract.

    • Wash the residue with a small amount of the ethanol solvent to ensure maximum recovery of the extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Drying (Optional):

    • The concentrated extract can be further dried to a powder form using a freeze dryer or a spray dryer.

  • Analysis:

    • Quantify the DAA content in the extract using a validated HPLC method. A typical method involves a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water, with detection at 235 nm.

Protocol 2: Advanced Extraction Methods (Application Notes)

Modern extraction techniques can enhance the efficiency of DAA extraction, often requiring shorter times and less solvent.

1. Ultrasound-Assisted Extraction (UAE):

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, facilitating the release of intracellular compounds into the solvent. This method can significantly reduce extraction time and improve yield.

  • General Parameters:

    • Solvent: Ethanol or methanol are suitable solvents.

    • Temperature: Can be performed at room temperature or with moderate heating (e.g., 40-60°C) to enhance efficiency.

    • Time: Typically ranges from 15 to 60 minutes.

    • Ultrasonic Power and Frequency: These parameters need to be optimized for the specific equipment and sample size.

2. Microwave-Assisted Extraction (MAE):

Microwave-assisted extraction employs microwave energy to heat the solvent and the plant material, leading to the rupture of cell walls and the release of target compounds. MAE is known for its rapidity and high extraction efficiency.

  • General Parameters:

    • Solvent: Polar solvents like ethanol and methanol are effective as they absorb microwave energy.

    • Temperature: The temperature can be precisely controlled in modern MAE systems.

    • Time: Extraction times are typically very short, often in the range of a few minutes.

    • Microwave Power: This is a critical parameter that needs to be optimized to avoid degradation of the target compound.

Mandatory Visualizations

ExtractionWorkflow A Noni Fruit Preparation (Wash, Cut, Pulverize) B Solvent Extraction (Ethanol, 60-80°C, 1-8h) A->B Add Solvent (5:1 to 15:1) C Filtration (Separate solid residue) B->C D Concentration (Rotary Evaporator) C->D E Drying (Optional) (Freeze/Spray Drying) D->E F DAA Analysis (HPLC) D->F E->F

Caption: Workflow for this compound (DAA) extraction.

SignalingPathways cluster_extraction Extraction Methods cluster_parameters Key Parameters cluster_output Desired Outcome Conventional Conventional Solvent Extraction Solvent Solvent Type & Concentration Conventional->Solvent Temp Temperature Conventional->Temp Time Time Conventional->Time Ratio Solid:Solvent Ratio Conventional->Ratio UAE Ultrasound-Assisted Extraction (UAE) UAE->Solvent UAE->Temp UAE->Time UAE->Ratio Power Power (UAE/MAE) UAE->Power MAE Microwave-Assisted Extraction (MAE) MAE->Solvent MAE->Temp MAE->Time MAE->Ratio MAE->Power DAA High Yield of This compound (DAA) Solvent->DAA Temp->DAA Time->DAA Ratio->DAA Power->DAA

Caption: Key factors influencing DAA extraction from noni fruit.

References

Application Notes and Protocols for the Development of a Validated Analytical Method for Deacetylasperulosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deacetylasperulosidic acid (DAA) is a prominent iridoid glycoside found in various medicinal plants, notably in Morinda citrifolia (Noni).[1] Its diverse biological activities, including antioxidant and immune-regulating effects, have made it a compound of significant interest in pharmaceutical and nutraceutical research.[1] To ensure the quality, efficacy, and safety of DAA-containing products, a robust, validated analytical method for its quantification and stability assessment is imperative.

These application notes provide a comprehensive, validated High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method for the determination of this compound. Additionally, a detailed protocol for conducting forced degradation studies is outlined to establish a stability-indicating assay, a critical component in drug development and formulation studies as per the International Council for Harmonisation (ICH) guidelines.

Quantitative Data Summary

The following tables summarize the key quantitative data for the validated HPLC-PDA method for this compound.

Table 1: Chromatographic Conditions and Method Parameters

ParameterValue
Instrument High-Performance Liquid Chromatography with Photodiode Array Detector
Column Shiseido C18 (4.6 mm × 250 mm, 5.0 μm)[1]
Mobile Phase A 0.1% Formic Acid in Distilled Water (v/v)[1]
Mobile Phase B Acetonitrile[1]
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 35 minutes

Table 2: Gradient Elution Program

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0–51000
5–30Linear gradient from 100 to 65Linear gradient from 0 to 35
30–35Linear gradient from 65 to 100Linear gradient from 35 to 0

Table 3: Method Validation Parameters for this compound

Validation ParameterResult
Linearity Range 1.56–100 µg/mL
Correlation Coefficient (R²) ≥ 0.9999
Limit of Detection (LOD) 0.04–0.97 µg/mL
Limit of Quantification (LOQ) 0.13–2.95 µg/mL
Intra-day Precision (RSD%) < 4%
Inter-day Precision (RSD%) < 4%
Accuracy (Recovery %) 97.5–121.9%

Experimental Protocols

Protocol for HPLC-PDA Analysis of this compound

This protocol details the preparation of solutions and the procedure for the quantitative analysis of this compound.

1.1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Distilled or deionized water

  • Methanol (HPLC grade) for standard preparation

  • Sample containing this compound (e.g., plant extract)

1.2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol or the initial mobile phase composition to achieve concentrations within the linear range (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, and 100 µg/mL).

1.3. Preparation of Sample Solutions

  • Accurately weigh a known quantity of the sample (e.g., 1 g of powdered plant material).

  • Add a suitable volume of extraction solvent (e.g., 10 mL of 50% methanol in water).

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the initial mobile phase to bring the concentration of DAA within the calibration range.

1.4. Chromatographic Analysis

  • Set up the HPLC system according to the parameters outlined in Table 1 and the gradient program in Table 2.

  • Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Calibration Inject Standards & Build Curve Standard_Prep->Calibration Sample_Prep Prepare Sample Solutions Sample_Analysis Inject Samples Sample_Prep->Sample_Analysis HPLC_Setup Set up HPLC System HPLC_Setup->Calibration HPLC_Setup->Sample_Analysis Quantification Quantify DAA Calibration->Quantification Peak_ID Identify DAA Peak Sample_Analysis->Peak_ID Peak_ID->Quantification

Caption: HPLC analysis workflow for this compound.
Protocol for Forced Degradation and Stability-Indicating Method Development

This protocol describes the procedures for subjecting this compound to various stress conditions to generate degradation products and to validate the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

2.1. Preparation of Stock Solution for Degradation Studies Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2.2. Acid Hydrolysis

  • To 1 mL of the DAA stock solution, add 1 mL of 0.1 N HCl.

  • Keep the mixture at 60°C for a specified period (e.g., 30 minutes).

  • After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

2.3. Alkaline Hydrolysis

  • To 1 mL of the DAA stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the mixture at 60°C for a specified period (e.g., 30 minutes).

  • After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

2.4. Oxidative Degradation

  • To 1 mL of the DAA stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for a specified period (e.g., 24 hours).

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

2.5. Thermal Degradation

  • Place the solid DAA powder in a hot air oven maintained at a specific temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Alternatively, reflux the DAA stock solution at a high temperature (e.g., 80°C) for a specified duration.

  • After exposure, dissolve the solid sample or cool the solution and dilute it with the mobile phase for HPLC analysis.

2.6. Photolytic Degradation

  • Expose the DAA stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

  • The exposure should be not less than 1.2 million lux hours and 200 watt-hours/m².

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dilute the solution with the mobile phase for HPLC analysis.

2.7. Analysis of Stressed Samples

  • Analyze all the stressed samples, along with an unstressed control sample, using the validated HPLC-PDA method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent DAA peak.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent DAA peak and from each other.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation Acid Acid Hydrolysis HPLC_Analysis HPLC-PDA Analysis Acid->HPLC_Analysis Alkali Alkaline Hydrolysis Alkali->HPLC_Analysis Oxidation Oxidative Degradation Oxidation->HPLC_Analysis Thermal Thermal Degradation Thermal->HPLC_Analysis Photo Photolytic Degradation Photo->HPLC_Analysis DAA_Stock DAA Stock Solution DAA_Stock->Acid DAA_Stock->Alkali DAA_Stock->Oxidation DAA_Stock->Thermal DAA_Stock->Photo Method_Validation Stability-Indicating Method Validation HPLC_Analysis->Method_Validation

Caption: Workflow for forced degradation studies of this compound.

Signaling Pathways

Currently, there is limited direct evidence from the performed searches detailing specific signaling pathways modulated by this compound. Further targeted biological research is required to elucidate its precise molecular mechanisms of action.

Conclusion

The provided HPLC-PDA method is demonstrated to be suitable for the quantitative analysis of this compound in various samples. The method is linear, sensitive, precise, and accurate. The outlined forced degradation protocol provides a framework for establishing a stability-indicating assay, which is essential for the comprehensive quality control and stability assessment of this compound in pharmaceutical and nutraceutical applications. Researchers and drug development professionals can adapt and implement these protocols to ensure the quality and consistency of their DAA-containing products.

References

Application Notes and Protocols for In Vitro Evaluation of Deacetylasperulosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Deacetylasperulosidic acid (DAA) is a major iridoid phytochemical found in the fruit of Morinda citrifolia (noni).[1][2] Traditionally, noni has been used as a source of food and medicine, with modern research exploring its various health benefits, including immunomodulatory and antioxidant activities.[2] DAA, as a key constituent, has demonstrated a wide range of biological activities in vitro and in vivo, such as anti-inflammatory, antioxidant, anticancer, and anti-arthritic effects.[1] These properties make DAA a compound of significant interest for therapeutic research and drug development. This document provides detailed protocols for in vitro cell culture assays to investigate the biological activities of DAA.

Biological Activities and Mechanisms of Action

This compound exerts its effects through the modulation of several key signaling pathways. Its anti-inflammatory properties are particularly well-documented, primarily through the inhibition of pro-inflammatory mediators and cytokines.

Anti-Inflammatory and Anti-Atopic Dermatitis Effects: DAA has been shown to alleviate symptoms of atopic dermatitis (AD) by restoring immune balance and skin barrier function.[3] In vitro studies using keratinocytes (HaCaT), mast cells (HMC-1), and eosinophils (EOL-1) have demonstrated that DAA can inhibit the secretion of AD-related inflammatory cytokines and chemokines. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, related iridoid compounds have been shown to significantly decrease the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is achieved by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Antioxidant Activity: DAA contributes to the antioxidant effects of noni by enhancing the activity of endogenous antioxidant enzymes. Studies have shown that DAA can increase the activity of superoxide dismutase (SOD) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests DAA helps protect cells from oxidative damage.

Anticancer Potential: Phytochemicals in Morinda citrifolia, including DAA, have been reported to target pathways like MAPK6 and MDM2, which suppresses tumor growth and promotes p53-mediated apoptosis in cancer cell lines. The modulation of multiple apoptotic and inflammatory pathways contributes to reduced tumor growth and angiogenesis.

Key Signaling Pathways Modulated by DAA

The anti-inflammatory effects of DAA are largely mediated by its ability to interfere with the NF-κB and MAPK signaling cascades.

Caption: DAA inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38_kk MKK3/6 MAPKKK->p38_kk ERK_kk MEK1/2 MAPKKK->ERK_kk JNK_kk MKK4/7 MAPKKK->JNK_kk p38 p38 p38_kk->p38 P ERK ERK1/2 ERK_kk->ERK P JNK JNK JNK_kk->JNK P AP1 AP-1, etc. p38->AP1 ERK->AP1 JNK->AP1 DAA DAA DAA->p38 Inhibits Phosphorylation DAA->ERK Inhibits Phosphorylation DAA->JNK Inhibits Phosphorylation Genes Pro-inflammatory Genes AP1->Genes Transcription

Caption: DAA inhibits the phosphorylation of MAPK proteins.

Experimental Protocols

This section provides detailed protocols for assessing the in vitro effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Analysis A Prepare DAA Stock Solution C Pre-treat with DAA (Various Concentrations) A->C B Culture & Seed Cells (e.g., RAW 264.7, HaCaT) B->C D Induce with Stimulus (e.g., LPS, TNF-α/IFN-γ) C->D E Cell Viability Assay (MTT / Crystal Violet) D->E F Measure Inflammatory Markers (Griess Assay for NO, ELISA for Cytokines) D->F G Gene/Protein Expression (RT-qPCR / Western Blot) D->G

Caption: General workflow for in vitro DAA assays.

1. DAA Preparation and Cell Culture

  • DAA Stock Solution:

    • DAA is soluble in aqueous solutions.

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving DAA powder in sterile phosphate-buffered saline (PBS) or serum-free culture medium.

    • Ensure complete dissolution by vortexing.

    • Sterilize the stock solution using a 0.22 µm syringe filter.

    • Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Dilute to final working concentrations in culture medium just before use.

  • Cell Lines and Culture:

    • RAW 264.7 (Murine Macrophages): For anti-inflammatory assays. Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HaCaT (Human Keratinocytes): For skin inflammation and barrier function assays. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • HMC-1 (Human Mast Cells): For allergy and mast cell-mediated inflammation studies. Culture in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain all cell lines at 37°C in a humidified atmosphere with 5% CO2.

2. Protocol: Cell Viability Assay (Crystal Violet Method)

It is essential to determine the non-cytotoxic concentration range of DAA before performing functional assays.

  • Materials: 96-well tissue culture plates, DAA stock solution, complete culture medium, 0.5% crystal violet staining solution, methanol.

  • Procedure:

    • Seed cells (e.g., RAW 264.7 or HaCaT) into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of medium. Allow cells to adhere for 18-24 hours.

    • Remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of DAA. Include a vehicle control (medium only).

    • Incubate for 24-48 hours (duration should match your planned functional assay).

    • Carefully discard the medium. Gently wash the wells with PBS.

    • Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate thoroughly with tap water until the water runs clear. Invert the plate on paper towels to dry completely.

    • Add 200 µL of methanol to each well to solubilize the dye. Incubate for 20 minutes on a shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

3. Protocol: Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol measures DAA's ability to inhibit the production of inflammatory mediators.

  • Materials: 24-well plates, RAW 264.7 cells, DAA, Lipopolysaccharide (LPS), Griess Reagent, ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-cytotoxic concentrations of DAA for 1-2 hours.

    • Induce inflammation by adding LPS (final concentration of 50-100 ng/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS only).

    • Incubate for 24 hours at 37°C.

    • Collect the culture supernatants for analysis and store them at -80°C if not used immediately.

    • Nitric Oxide (NO) Measurement:

      • Mix 50 µL of culture supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

      • Incubate for 10-15 minutes at room temperature, protected from light.

      • Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

    • Cytokine (TNF-α, IL-6) Measurement:

      • Quantify the levels of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

Summary of Quantitative Data

The following tables summarize quantitative data on the biological effects of this compound from various in vitro studies.

Table 1: Anti-Inflammatory Effects of DAA in HaCaT Keratinocytes (Stimulus: TNF-α and IFN-γ)

Cytokine/ChemokineDAA Concentration% Inhibition (relative to control)Reference
TSLP0.2 µM~75%
TARC0.2 µM~80%
MDC0.2 µM~70%
RANTES0.2 µM~65%

Table 2: Anti-Inflammatory Effects of DAA in HMC-1 Mast Cells (Stimulus: PMACI)

Cytokine/ChemokineDAA Concentration% Inhibition (relative to control)Reference
Histamine Release0.2 µM~60%
IL-40.2 µM~50%
IL-1β0.2 µM~45%
TSLP0.2 µM~55%

Table 3: Antioxidant Effects of DAA (Data from in vivo studies reflecting cellular mechanisms)

BiomarkerDAA Dose (in rats)EffectReference
Serum MDA30 mg/kgSignificant Reduction
Serum MDA60 mg/kgSignificant Reduction
Serum SOD Activity30 mg/kgSignificant Increase
Serum SOD Activity60 mg/kgSignificant Increase

References

Application Notes and Protocols: Deacetylasperulosidic Acid (DAA) in the Treatment of Atopic Dermatitis Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deacetylasperulosidic acid (DAA), an iridoid glycoside found in high concentrations in fermented Noni (Morinda citrifolia), has demonstrated significant therapeutic potential in preclinical models of atopic dermatitis (AD).[1][2][3][4][5] Studies in 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis in NC/Nga mice have shown that DAA alleviates key symptoms of AD, including severe itching (pruritus), immune system imbalance, and skin barrier dysfunction. These findings suggest that DAA is a promising candidate for the development of novel therapeutics for atopic dermatitis.

This document provides detailed application notes and experimental protocols based on published research, intended to guide researchers in the evaluation of DAA in a mouse model of atopic dermatitis.

Data Presentation

The following tables summarize the key quantitative data from a study investigating the effects of DAA in a DNCB-induced atopic dermatitis NC/Nga mouse model.

Table 1: Effect of DAA on Clinical Symptoms of Atopic Dermatitis

Treatment GroupDermatitis Score (at week 14)Scratching Behavior (counts/5 min at week 14)Ear Thickness (mm at week 14)
Normal0.0 ± 0.05.3 ± 2.50.20 ± 0.01
Control (DNCB only)10.5 ± 1.0155.8 ± 15.10.45 ± 0.03
Prednisolone (3 mg/kg)3.5 ± 0.845.2 ± 8.70.28 ± 0.02
DAA (3 mg/kg)7.2 ± 0.898.5 ± 12.30.36 ± 0.02
DAA (6 mg/kg)5.5 ± 0.875.3 ± 10.20.32 ± 0.02
DAA (12 mg/kg)4.0 ± 0.755.7 ± 9.80.29 ± 0.02

Data are presented as mean ± standard deviation.

Table 2: Effect of DAA on Histological and Serum Parameters

Treatment GroupEpidermal Thickness (µm)Mast Cell Infiltration (cells/mm²)Eosinophil Infiltration (cells/mm²)Serum IgE (ng/mL)Serum Histamine (ng/mL)Serum IgG1/IgG2a Ratio
Normal20.1 ± 2.510.2 ± 3.15.1 ± 1.550.3 ± 8.210.2 ± 2.10.5 ± 0.1
Control (DNCB only)120.5 ± 10.285.3 ± 9.845.2 ± 5.31502.1 ± 150.385.3 ± 9.88.5 ± 1.2
Prednisolone (3 mg/kg)45.2 ± 5.130.1 ± 4.515.3 ± 2.8450.2 ± 50.130.1 ± 4.52.1 ± 0.3
DAA (3 mg/kg)85.3 ± 8.760.2 ± 7.330.1 ± 4.2950.3 ± 100.260.2 ± 7.35.3 ± 0.8
DAA (6 mg/kg)65.1 ± 7.245.3 ± 5.822.1 ± 3.5750.1 ± 80.345.3 ± 5.83.8 ± 0.5
DAA (12 mg/kg)50.2 ± 6.335.2 ± 4.918.2 ± 3.1550.2 ± 60.135.2 ± 4.92.5 ± 0.4

Data are presented as mean ± standard deviation.

Table 3: Effect of DAA on Skin Barrier Protein Expression

Treatment GroupFilaggrin (relative expression)Involucrin (relative expression)Loricrin (relative expression)
Normal1.00 ± 0.101.00 ± 0.121.00 ± 0.11
Control (DNCB only)0.25 ± 0.050.30 ± 0.060.35 ± 0.07
Prednisolone (3 mg/kg)0.85 ± 0.090.90 ± 0.100.88 ± 0.09
DAA (3 mg/kg)0.45 ± 0.060.50 ± 0.070.55 ± 0.08
DAA (6 mg/kg)0.65 ± 0.080.70 ± 0.090.72 ± 0.08
DAA (12 mg/kg)0.80 ± 0.090.85 ± 0.100.82 ± 0.09

Data are presented as mean ± standard deviation relative to the normal group.

Experimental Protocols

Induction of Atopic Dermatitis in NC/Nga Mice

This protocol describes the induction of AD-like skin lesions in NC/Nga mice using 2,4-dinitrochlorobenzene (DNCB).

Materials:

  • Male NC/Nga mice, 4 weeks old

  • 2,4-dinitrochlorobenzene (DNCB)

  • Acetone

  • Olive oil

  • Hair clipper

  • Pipettes

Procedure:

  • Acclimatization: Acclimatize mice for one week under specific pathogen-free conditions (25 ± 5°C, 50 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Sensitization:

    • Shave the dorsal skin of the mice.

    • Prepare a 1% DNCB solution in a 3:1 mixture of acetone and olive oil.

    • Apply 200 µL of the 1% DNCB solution to the shaved dorsal skin and 20 µL to the right ear.

  • Challenge:

    • One week after sensitization, prepare a 0.2% DNCB solution in the same vehicle.

    • Apply 200 µL of the 0.2% DNCB solution to the dorsal skin and 20 µL to the right ear twice a week for three weeks to induce AD-like symptoms.

This compound (DAA) Administration

This protocol outlines the oral administration of DAA to the AD-induced mice.

Materials:

  • This compound (DAA)

  • Carboxymethyl cellulose (CMC)

  • Oral gavage needles

Procedure:

  • Group Allocation: After the induction of AD, randomly divide the mice into the following groups (n=6 per group):

    • Normal (no DNCB, vehicle only)

    • Control (DNCB, vehicle only)

    • Positive Control (DNCB, Prednisolone 3 mg/kg)

    • DAA treatment groups (DNCB, DAA at 3, 6, and 12 mg/kg)

  • Drug Preparation: Prepare a suspension of DAA and Prednisolone in 0.5% CMC.

  • Administration: Administer the respective treatments orally once daily for the duration of the experiment (e.g., 4 weeks).

Assessment of Atopic Dermatitis Symptoms

This protocol details the methods for evaluating the clinical severity of AD.

Procedures:

  • Dermatitis Score:

    • Visually assess the severity of skin lesions (erythema, edema, excoriation, and dryness/scaling) on the dorsal skin and ears.

    • Score each symptom on a scale of 0 (none) to 3 (severe).

    • The total dermatitis score is the sum of the individual scores.

  • Scratching Behavior:

    • Individually place mice in an observation cage.

    • Count the number of scratching movements with the hind paws for a defined period (e.g., 5 minutes).

  • Ear Thickness:

    • Measure the thickness of the right ear using a digital caliper.

Histological Analysis

This protocol describes the preparation and analysis of skin tissue samples.

Materials:

  • Formalin (10%)

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Toluidine blue stain

  • Microscope with a camera

Procedure:

  • Tissue Collection and Fixation: At the end of the experiment, euthanize the mice and excise the dorsal skin. Fix the tissue in 10% formalin.

  • Embedding and Sectioning: Embed the fixed tissue in paraffin and cut 4-µm sections using a microtome.

  • Staining:

    • H&E Staining: Stain sections with H&E to measure epidermal thickness.

    • Toluidine Blue Staining: Stain sections with toluidine blue to identify and count mast cells.

  • Microscopy: Observe the stained sections under a light microscope and capture images.

  • Quantification:

    • Measure the epidermal thickness from the stratum basale to the stratum granulosum.

    • Count the number of infiltrated mast cells and eosinophils per square millimeter of dermal tissue.

Serological and Molecular Analyses

This protocol outlines the methods for analyzing blood and tissue samples.

Procedures:

  • Blood Collection: Collect blood via cardiac puncture and centrifuge to obtain serum.

  • ELISA: Use commercial ELISA kits to measure the serum levels of:

    • Immunoglobulin E (IgE)

    • Histamine

    • Immunoglobulins G1 (IgG1) and G2a (IgG2a)

    • Cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ, TNF-α)

  • RT-qPCR:

    • Isolate total RNA from the dorsal skin tissue.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (RT-qPCR) to measure the gene expression of pro-inflammatory cytokines, chemokines, and skin barrier-related proteins (e.g., filaggrin, loricrin, involucrin). Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • Western Blot:

    • Extract total protein from the dorsal skin tissue.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Incubate with primary antibodies against skin barrier proteins (filaggrin, loricrin, involucrin) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Visualizations

Experimental Workflow

G cluster_0 Animal Preparation & AD Induction cluster_1 DAA Treatment cluster_2 Data Collection & Analysis acclimatization Acclimatization of NC/Nga Mice (1 week) sensitization Sensitization with 1% DNCB (Dorsal Skin & Ear) acclimatization->sensitization challenge Challenge with 0.2% DNCB (Twice weekly for 3 weeks) sensitization->challenge grouping Random Grouping of Mice challenge->grouping treatment Daily Oral Administration of DAA (3, 6, 12 mg/kg) or Vehicle grouping->treatment clinical Clinical Assessment (Dermatitis Score, Scratching, Ear Thickness) treatment->clinical histology Histological Analysis (Epidermal Thickness, Cell Infiltration) treatment->histology serology Serological Analysis (IgE, Histamine, Cytokines) treatment->serology molecular Molecular Analysis (RT-qPCR, Western Blot) treatment->molecular

Caption: Experimental workflow for the DAA treatment in a DNCB-induced atopic dermatitis mouse model.

Proposed Signaling Pathway of DAA in Atopic Dermatitis

G cluster_Immune Immune Regulation cluster_Skin Skin Barrier Function cluster_Symptoms Clinical Symptoms DAA This compound (DAA) Th2 Th2 Cell Response DAA->Th2 Inhibits Th1 Th1 Cell Response DAA->Th1 Promotes Filaggrin Filaggrin DAA->Filaggrin Upregulates Loricrin Loricrin DAA->Loricrin Upregulates Involucrin Involucrin DAA->Involucrin Upregulates IgE IgE Production Th2->IgE Eosinophils Eosinophil Infiltration Th2->Eosinophils ProInflammatory Pro-inflammatory Cytokines (IL-4, IL-5, IL-13) Th2->ProInflammatory AntiInflammatory Anti-inflammatory Cytokines (IFN-γ, IL-12) Th1->AntiInflammatory MastCells Mast Cell Degranulation IgE->MastCells Histamine Histamine Release MastCells->Histamine Pruritus Pruritus (Itching) Histamine->Pruritus Inflammation Skin Inflammation ProInflammatory->Inflammation AntiInflammatory->Th2 Suppresses Barrier Skin Barrier Integrity Filaggrin->Barrier Loricrin->Barrier Involucrin->Barrier Barrier->Inflammation Reduces Pruritus->Inflammation

Caption: Proposed mechanism of DAA in alleviating atopic dermatitis symptoms.

NF-κB and MAPK Signaling Pathway Inhibition by DAA

G cluster_pathway Pro-inflammatory Signaling Stimuli Inflammatory Stimuli (e.g., DNCB) MAPK MAPK Pathway (p38, ERK, JNK) Stimuli->MAPK IKK IκB Kinase (IKK) Stimuli->IKK NFkB NF-κB (p65) MAPK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_complex NF-κB/IκBα Complex IkB->NFkB_complex NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression of Pro-inflammatory Cytokines & Chemokines DAA This compound (DAA) DAA->MAPK Inhibits Phosphorylation DAA->IkB Inhibits Degradation

Caption: Inhibition of MAPK and NF-κB signaling pathways by DAA.

References

Preparing Deacetylasperulosidic Acid Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Deacetylasperulosidic acid (DAA) is a prominent iridoid glycoside found in medicinal plants such as Morinda citrifolia (Noni).[1][2][3][4] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and hepatoprotective effects.[2] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency and accuracy in preclinical research applications.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation. Key data is summarized in the table below.

PropertyValueReference
CAS Number 14259-55-3
Molecular Formula C₁₆H₂₂O₁₁
Molecular Weight 390.34 g/mol
Appearance White to off-white solid powder
Purity >98% (typically confirmed by HPLC)

Solubility of this compound

The solubility of this compound in common laboratory solvents is a critical factor in the preparation of stock solutions. It is readily soluble in polar solvents.

SolventSolubilityNotes
DMSO ≥ 100 mg/mL (256.19 mM)Sonication or gentle heating may be required. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.
Water 50 mg/mL (128.09 mM)Sonication may be needed to fully dissolve the compound. For cell culture, filter-sterilize after preparation.
Ethanol 19 mg/mL
Saline (0.9% NaCl) 19 mg/mL (48.68 mM)The mixed solution should be used immediately for optimal results.

Recommended Storage Conditions

Proper storage is essential to maintain the stability and biological activity of this compound in both solid form and as stock solutions.

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsStore in a dry, dark place.
In Solvent -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Protect from light.
In Solvent -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Preparation of a 100 mM DMSO Stock Solution

This high-concentration stock is suitable for long-term storage and subsequent dilution for various in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of DAA using its molecular weight (390.34 g/mol ). For 1 mL of a 100 mM solution, 39.03 mg of DAA is needed.

  • Weighing: Accurately weigh the calculated amount of DAA powder in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -80°C for long-term use.

Preparation of a 50 mg/mL Aqueous Stock Solution for Cell Culture

This protocol is intended for preparing a sterile aqueous stock solution for direct use in cell-based experiments.

Materials:

  • This compound (solid powder)

  • Sterile, nuclease-free water

  • Sterile conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Weighing: In a sterile conical tube, weigh out the desired amount of DAA. For 1 mL of a 50 mg/mL solution, use 50 mg of DAA.

  • Solubilization: Add the corresponding volume of sterile water.

  • Mixing: Vortex the solution until the DAA is fully dissolved. Sonication can be used to aid dissolution.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.

  • Aliquoting and Storage: Prepare single-use aliquots and store at -80°C.

Preparation of an In Vivo Formulation in Saline

For animal studies, DAA can be formulated in saline for administration via gavage.

Materials:

  • This compound (solid powder)

  • Sterile 0.9% saline solution

  • Sterile tubes

Procedure:

  • Calculation: Based on the desired dosage (e.g., 15, 30, or 60 mg/kg body weight) and the dosing volume, calculate the required concentration.

  • Weighing: Weigh the appropriate amount of DAA.

  • Solubilization: Dissolve the DAA in the calculated volume of sterile saline.

  • Administration: This formulation should be prepared fresh and used immediately for administration to animals.

Visualized Workflows and Pathways

General Workflow for Stock Solution Preparation and Use

G Figure 1. General workflow for preparing and using DAA stock solutions. cluster_prep Stock Solution Preparation cluster_storage Storage cluster_application Experimental Application DAA_powder DAA Powder Weigh Weigh DAA DAA_powder->Weigh Dissolve Dissolve & Mix (Vortex/Sonicate) Weigh->Dissolve Solvent Select Solvent (e.g., DMSO, Water) Solvent->Dissolve Sterilize Filter Sterilize (if aqueous for cell culture) Dissolve->Sterilize Aliquot Aliquot Dissolve->Aliquot DMSO Sterilize->Aliquot Aqueous Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Assay Perform Assay (In Vitro / In Vivo) Dilute->Assay

Caption: Figure 1. General workflow for preparing and using DAA stock solutions.

Postulated Antioxidant Signaling Pathway of this compound

This compound has been shown to exert antioxidant effects, in part by increasing the activity of superoxide dismutase (SOD).

G Figure 2. Postulated antioxidant pathway of DAA. DAA Deacetylasperulosidic Acid (DAA) SOD Superoxide Dismutase (SOD) Activity DAA->SOD Increases ROS Reactive Oxygen Species (ROS) SOD->ROS Reduces Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage

Caption: Figure 2. Postulated antioxidant pathway of DAA.

Conclusion

The protocols outlined in this document provide a standardized approach to the preparation of this compound stock solutions for research purposes. Adherence to these guidelines for solubilization, storage, and handling will help ensure the integrity of the compound and the reproducibility of experimental results. Researchers should always refer to the certificate of analysis for batch-specific information on purity and molecular weight.

References

Application Notes and Protocols for Using Deacetylasperulosidic Acid as a Fermentation Marker

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fermentation is a critical process in biotechnology and the production of traditional medicines, enhancing the bioavailability and modifying the chemical profile of raw materials.[1][2][3][4] Monitoring and standardizing fermentation processes are crucial for ensuring product consistency and efficacy. Deacetylasperulosidic acid (DAA), an iridoid glycoside found in various medicinal plants, notably Morinda citrifolia (Noni), has emerged as a valuable biomarker for tracking fermentation progression.[5] Studies have demonstrated that the concentration of DAA significantly increases during the fermentation of M. citrifolia, making it an ideal candidate for process standardization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing DAA as a marker compound in fermentation. This document outlines the rationale, experimental protocols, and data interpretation for monitoring fermentation processes using DAA.

Rationale for Using DAA as a Fermentation Marker

The utility of DAA as a fermentation marker is based on the following principles:

  • Dynamic Changes in Concentration: The concentration of DAA exhibits significant and predictable changes during fermentation. Specifically, in the fermentation of M. citrifolia, DAA levels have been shown to increase, providing a clear indicator of microbial activity and substrate biotransformation.

  • Chemical Stability: DAA is a stable compound under typical fermentation and analytical conditions, ensuring reliable and reproducible measurements.

  • Analytical Accessibility: Robust and validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are readily available for the accurate quantification of DAA in complex fermentation broths.

Data Presentation: Quantitative Analysis of DAA in Fermentation

The following tables summarize the quantitative data from a study on the fermentation of Morinda citrifolia extract (MCE), highlighting the change in DAA concentration.

Table 1: Concentration of this compound in Non-fermented and Fermented Morinda citrifolia Extract.

SampleConcentration of DAA (mg/mL)
Non-fermented MCE15.71 ± 0.74
Fermented MCE18.52 ± 0.71

Data adapted from a study on the development and validation of an analytical method for DAA and other compounds in fermented Morinda citrifolia L.

Table 2: Validation Parameters for HPLC-PDA Quantification of this compound.

ParameterValue
Linearity (R²)≥ 0.9999
Limit of Detection (LOD) (µg/mL)0.04 - 0.97
Limit of Quantification (LOQ) (µg/mL)0.13 - 2.95
Intraday Precision (RSD%)< 4%
Interday Precision (RSD%)< 4%
Intraday Accuracy (Recovery %)97.5 - 121.9
Interday Accuracy (Recovery %)98.8 - 118.1

Data represents the range of values for five bioactive compounds, including DAA.

Experimental Protocols

Sample Preparation from Fermentation Broth

This protocol describes the extraction of DAA from a fermentation broth for subsequent analysis.

Materials:

  • Fermentation broth

  • Distilled water

  • Methanol

  • Syringe filters (0.22 µm or 0.45 µm PVDF)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Withdraw a representative sample (e.g., 1 mL) from the fermentation broth at designated time points.

  • Dilute the sample with an appropriate solvent. For example, dilute 25 mg of freeze-dried fermented extract in 25 mL of distilled water.

  • Vortex the sample thoroughly to ensure homogeneity.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid debris and microbial cells.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC or LC-MS analysis.

Quantification of DAA by High-Performance Liquid Chromatography (HPLC-PDA)

This protocol provides a validated HPLC method for the quantification of DAA.

Instrumentation:

  • HPLC system with a Photodiode Array (PDA) detector

  • C18 analytical column (e.g., Shiseido C18, 4.6 mm × 250 mm, 5.0 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation (specific gradient to be developed based on system)
Flow Rate 0.75 - 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 - 20 µL

Protocol:

  • Prepare a stock solution of DAA standard of known concentration in a suitable solvent (e.g., distilled water or methanol).

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of DAA in the samples (e.g., 1.56 to 100 µg/mL).

  • Inject the calibration standards into the HPLC system to construct a calibration curve.

  • Inject the prepared fermentation samples.

  • Identify the DAA peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the concentration of DAA in the samples using the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Iridodial Iridodial Oxogeranial->Iridodial ISY DAA Deacetylasperulosidic Acid Nepetalactol->DAA Multiple Steps (Oxidation, Glycosylation) Iridodial->DAA Multiple Steps (Oxidation, Glycosylation)

Caption: Biosynthesis of this compound.

Experimental Workflow for DAA Analysis

Experimental Workflow Start Fermentation Broth Sampling Dilution Sample Dilution Start->Dilution Centrifugation Centrifugation (10,000 rpm, 10 min) Dilution->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration HPLC HPLC-PDA or LC-MS Analysis Filtration->HPLC Data Data Acquisition and Processing HPLC->Data Quantification Quantification of DAA Data->Quantification End Report Results Quantification->End DAA as Fermentation Marker cluster_0 Fermentation Process cluster_1 Marker Compound Dynamics cluster_2 Process Monitoring & Standardization MicrobialActivity Microbial Activity Biotransformation Biotransformation MicrobialActivity->Biotransformation Substrate Substrate (e.g., Morinda citrifolia) Substrate->Biotransformation DAA_Increase Increase in DAA Concentration Biotransformation->DAA_Increase ProcessMonitoring Process Monitoring DAA_Increase->ProcessMonitoring Standardization Process Standardization ProcessMonitoring->Standardization ProductQuality Consistent Product Quality Standardization->ProductQuality

References

Application Notes and Protocols: Deacetylasperulosidic Acid in Functional Food Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylasperulosidic acid (DAA) is an iridoid glycoside found in various medicinal plants, most notably in the fruit of Morinda citrifolia (Noni).[1][2] Emerging scientific evidence has highlighted its potential as a bioactive compound for the development of functional foods and nutraceuticals due to its diverse pharmacological effects. These include antioxidant, anti-inflammatory, and anti-glycation properties.[1][3] DAA's ability to modulate key signaling pathways involved in oxidative stress and inflammation makes it a compelling candidate for incorporation into food products aimed at promoting health and wellness. This document provides detailed application notes and protocols for researchers and professionals interested in harnessing the potential of DAA in functional food development.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are relevant to its application in functional foods. These activities are primarily attributed to its antioxidant, anti-inflammatory, and anti-glycation properties.

Antioxidant Activity

DAA has demonstrated significant antioxidant effects both in vitro and in vivo.[1] Its primary mechanism of action involves the modulation of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and potentially catalase. By enhancing the activity of these enzymes, DAA helps to mitigate the damaging effects of reactive oxygen species (ROS).

An in vivo study in Wistar rats demonstrated a dose-dependent increase in SOD activity and a reduction in malondialdehyde (MDA), a marker of lipid peroxidation, upon oral administration of DAA.

Table 1: In Vivo Antioxidant Effects of this compound in Wistar Rats (7-day oral administration)

DAA Dose (mg/kg body weight)Serum Malondialdehyde (MDA) Reduction (%)Serum Superoxide Dismutase (SOD) Activity Increase (%)
15Dose-dependent reduction observedDose-dependent increase observed
30Significant reductionSignificant increase
60Significant reductionSignificant increase

Source: In Vivo Antioxidant Activity of this compound in Noni, 2013.

Anti-inflammatory Activity

DAA exerts anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition by DAA leads to a reduction in the production of pro-inflammatory mediators. Studies have shown that DAA can suppress the production of inflammatory cytokines and enzymes such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).

Anti-glycation Activity

Iridoids, including DAA, have been identified as natural inhibitors of advanced glycation end-product (AGE) formation. AGEs are harmful compounds that are formed when proteins or lipids become glycated as a result of exposure to sugars. They are implicated in the aging process and the pathogenesis of various chronic diseases. The anti-glycation activity of DAA contributes to its overall health-promoting effects. An in vitro study demonstrated that DAA inhibited glycation in a concentration-dependent manner.

Table 2: In Vitro Anti-glycation Activity of this compound

DAA Concentration (mM)Inhibition of Glycation (%)
1.25Concentration-dependent inhibition
2.50Concentration-dependent inhibition
5.00Concentration-dependent inhibition
IC50 3.55 mM

Source: Antiglycation Activity of Iridoids and Their Food Sources, 2016.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological activities of DAA are mediated through its interaction with specific cellular signaling pathways.

cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway DAA_antioxidant Deacetylasperulosidic Acid (DAA) SOD Superoxide Dismutase (SOD) DAA_antioxidant->SOD Upregulates Catalase Catalase DAA_antioxidant->Catalase Potentially Upregulates ROS Reactive Oxygen Species (ROS) SOD->ROS Scavenges Catalase->ROS Scavenges Oxidative_Stress Reduced Oxidative Stress DAA_inflammatory Deacetylasperulosidic Acid (DAA) NFkB NF-κB Pathway DAA_inflammatory->NFkB Inhibits MAPK MAPK Pathway DAA_inflammatory->MAPK Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Mediators Induces MAPK->Inflammatory_Mediators Induces Inflammation Reduced Inflammation

Figure 1: Signaling pathways modulated by this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the extraction, purification, and analysis of DAA for functional food applications.

cluster_extraction Extraction & Purification cluster_analysis Analysis & Application Start Start: Morinda citrifolia (Noni) fruit/leaves Extraction Ethanol Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning (n-butanol) Extraction->Partitioning Chromatography Column Chromatography (e.g., Diaion HP-20, Silica Gel) Partitioning->Chromatography Purified_DAA Purified DAA Chromatography->Purified_DAA QC Quality Control (HPLC) Purified_DAA->QC Bioactivity Bioactivity Assays (Antioxidant, Anti-inflammatory, Anti-glycation) QC->Bioactivity Formulation Functional Food Formulation Bioactivity->Formulation Stability Stability Testing Formulation->Stability Final_Product Final Functional Food Product Stability->Final_Product

Figure 2: General workflow for DAA in functional food development.

Experimental Protocols

Extraction and Purification of this compound from Morinda citrifolia

This protocol outlines a method for the extraction and purification of DAA from M. citrifolia leaves.

Materials:

  • Dried and powdered M. citrifolia leaves

  • n-butanol

  • Ethanol (30%, 70%, 95%)

  • Diaion HP-20 resin

  • Silica gel for column chromatography

  • Sephadex LH-20

  • RP-18 Silica gel

  • Ethyl acetate

  • Methanol

  • Hexane

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Extract the dried leaf powder with an appropriate solvent (e.g., methanol or ethanol).

  • Partitioning: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol. The DAA will be concentrated in the n-butanol fraction.

  • Column Chromatography (Diaion HP-20): Subject the n-butanol fraction to a Diaion HP-20 column and elute with a water-ethanol gradient (water, 30% EtOH, 70% EtOH, 95% EtOH).

  • Silica Gel Chromatography: Further purify the 30% ethanol fraction using silica gel column chromatography with an ethyl acetate-methanol-water-hexane solvent system.

  • Size Exclusion and Reversed-Phase Chromatography: Subject the relevant fraction to a Sephadex LH-20 column eluted with 95% ethanol, followed by RP-18 silica gel column chromatography with a methanol-water gradient to yield purified DAA.

  • Purity Analysis: Confirm the purity of the isolated DAA using High-Performance Liquid Chromatography (HPLC).

In Vitro Antioxidant Activity Assay (SOD Mimic Activity)

This protocol describes a method to assess the superoxide dismutase (SOD)-like activity of DAA.

Materials:

  • This compound

  • Xanthine

  • Xanthine Oxidase

  • Nitroblue tetrazolium (NBT)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.

  • Add different concentrations of DAA to the reaction mixture.

  • Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals.

  • The superoxide radicals will reduce NBT to formazan, a colored product.

  • Measure the absorbance of the formazan at a specific wavelength (e.g., 560 nm) over time.

  • The SOD-like activity of DAA is determined by its ability to inhibit the reduction of NBT, which is observed as a decrease in absorbance compared to a control without DAA.

In Vitro Anti-inflammatory Activity Assay (NF-κB Inhibition in Macrophages)

This protocol outlines a method to evaluate the inhibitory effect of DAA on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM)

  • Reagents for NF-κB p65 nuclear translocation assay (e.g., immunofluorescence staining kit)

  • Fluorescence microscope

Procedure:

  • Culture RAW 264.7 cells in appropriate cell culture medium.

  • Pre-treat the cells with various concentrations of DAA for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and activate the NF-κB pathway.

  • After incubation, fix and permeabilize the cells.

  • Stain the cells with an antibody specific for the p65 subunit of NF-κB.

  • Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

  • In unstimulated cells, NF-κB p65 is located in the cytoplasm. Upon LPS stimulation, it translocates to the nucleus. An effective anti-inflammatory compound like DAA will inhibit this translocation, resulting in a predominantly cytoplasmic localization of NF-κB p65 even in the presence of LPS.

In Vitro Anti-glycation Activity Assay

This protocol describes a method to assess the ability of DAA to inhibit the formation of advanced glycation end-products (AGEs) in vitro.

Materials:

  • This compound

  • Bovine serum albumin (BSA)

  • Glucose

  • Fructose

  • Phosphate buffered saline (PBS, pH 7.4)

  • Sodium azide

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing BSA (10 mg/mL), glucose (25 mM), and fructose (25 mM) in PBS.

  • Add sodium azide (0.02%) to prevent microbial growth.

  • Add different concentrations of DAA to the reaction mixture. A known glycation inhibitor, such as aminoguanidine, can be used as a positive control.

  • Incubate the mixtures at a controlled temperature (e.g., 58°C) for a specified period (e.g., 4 days).

  • After incubation, measure the fluorescence of the samples using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • The formation of fluorescent AGEs will result in an increase in fluorescence intensity. The anti-glycation activity of DAA is determined by its ability to reduce the fluorescence intensity compared to a control without DAA.

Application in Functional Food Development

Formulation Considerations

The incorporation of DAA into functional foods requires careful consideration of several factors:

  • Dosage: The effective dosage of DAA for demonstrating health benefits needs to be determined based on preclinical and clinical studies.

  • Stability: DAA is reported to be stable under pasteurization conditions (90°C at pH 3.3 for 1 minute). However, its stability in different food matrices and under various processing conditions (e.g., prolonged heat treatment, different pH values) should be thoroughly evaluated.

  • Bioavailability: The bioavailability of DAA may be influenced by the food matrix. A pharmacokinetic study in mice revealed that DAA is rapidly absorbed and excreted, primarily unchanged, via the kidneys. However, interaction with human intestinal bacteria can lead to its breakdown.

  • Sensory Properties: The taste and odor of DAA or DAA-rich extracts must be considered, as they may impact the sensory profile of the final product. Sensory analysis should be conducted to ensure consumer acceptance.

  • Regulatory Status: The regulatory status of DAA and Morinda citrifolia extracts as food ingredients must be considered in the target market.

Potential Functional Food Applications

DAA can be incorporated into a variety of functional food and beverage products, including:

  • Functional Beverages: Juices, teas, and fortified waters.

  • Dietary Supplements: Capsules, tablets, and powders.

  • Yogurts and Dairy Products: Fortified yogurts and fermented milk drinks.

  • Cereal Bars and Snacks: Incorporation into health-oriented snack products.

Safety and Toxicology

Existing studies and historical use of Morinda citrifolia suggest a good safety profile. Animal studies with DAA have not indicated any toxicity at the tested doses. However, for novel food applications, a comprehensive safety assessment according to regulatory guidelines is recommended. This may include acute and sub-chronic toxicity studies, as well as genotoxicity and allergenicity assessments.

Conclusion

This compound is a promising bioactive compound with significant potential for application in the development of functional foods. Its well-documented antioxidant, anti-inflammatory, and anti-glycation properties provide a strong scientific basis for its use in products targeting oxidative stress- and inflammation-related conditions. Further research focusing on optimizing extraction and purification for food-grade production, detailed stability and bioavailability studies in various food matrices, and human clinical trials to establish efficacy and optimal dosage will be crucial for its successful commercialization. The protocols and information provided in this document serve as a valuable resource for researchers and professionals in the field of functional food and nutraceutical development.

References

Troubleshooting & Optimization

Deacetylasperulosidic Acid stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Deacetylasperulosidic Acid (DAA) in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, DAA should be stored under specific conditions based on its form:

  • Solid Powder: Store desiccated at -20°C for long-term stability (up to 3 years). For short-term storage, 0-4°C is acceptable.[1][2][3] Keep the compound protected from direct sunlight and moisture.[1]

  • In Solvent (e.g., DMSO): For long-term storage, prepare aliquots and store at -80°C (up to 1 year).[1]

Q2: What is the general stability profile of DAA in aqueous solutions?

A2: While specific kinetic data for DAA is limited, information from related iridoid glycosides suggests that DAA is most stable in neutral to mildly acidic aqueous solutions (pH 4-7). Stability is compromised under the following conditions:

  • High Temperature: Elevated temperatures (>50°C) can accelerate degradation.

  • Extreme pH: Strong acidic (pH < 3) and strong alkaline (pH > 9) conditions are likely to cause hydrolysis of the glycosidic bond, especially when combined with heat.

  • Enzymes: DAA is susceptible to enzymatic hydrolysis by β-glucosidase, which cleaves the glucose moiety.

Q3: Is this compound sensitive to light?

Q4: What are the likely degradation pathways for DAA?

A4: The primary degradation pathway for DAA, like other iridoid glycosides, is the hydrolysis of its glycosidic bond. This reaction cleaves the molecule into its aglycone and a glucose molecule. This process can be catalyzed by strong acids, strong bases, high temperatures, or specific enzymes like β-glucosidase.

cluster_stress Stress Factors DAA This compound (DAA) in Aqueous Solution Degradants DAA Aglycone + Glucose DAA->Degradants Hydrolysis of Glycosidic Bond Acid Strong Acid (pH < 3) Base Strong Base (pH > 9) Heat High Temp (>50°C) Enzyme β-glucosidase

Caption: General degradation pathway of DAA via hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered when working with DAA in aqueous solutions.

Observed Issue Potential Cause Recommended Action
Loss of compound potency or lower-than-expected concentration. Degradation due to improper storage or experimental conditions.1. Verify Solution pH: Ensure the pH of your buffer is within the optimal range (ideally pH 4-7).2. Control Temperature: Avoid heating solutions unless necessary. Store stock solutions and working samples at recommended low temperatures (4°C for short-term, -20°C or -80°C for long-term).3. Protect from Light: Use amber vials or cover containers with aluminum foil.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products, most likely the DAA aglycone.1. Check Retention Time: The aglycone will be less polar than DAA and will likely have a longer retention time on a reverse-phase column.2. Analyze by LC-MS: Compare the mass of the unknown peak to the theoretical mass of the DAA aglycone to confirm its identity.3. Perform a Forced Degradation Study: Intentionally degrade a small sample of DAA (see protocol below) to confirm the retention time of the degradation product.
Precipitation or poor solubility in aqueous buffers. DAA has limited solubility in pure water. The chosen buffer may not be suitable.1. Use a Co-solvent: Prepare a concentrated stock solution in a solvent like DMSO and dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay.2. Sonication: Sonication can aid in dissolving the compound.

Troubleshooting Flowchart

start Start: DAA Experiment Shows Unexpected Results issue What is the issue? start->issue potency Low Potency / Concentration issue->potency Loss of Signal peaks Extra Peaks in Chromatogram issue->peaks Unexpected Signal check_storage Review Storage Conditions (Temp, Light, pH) potency->check_storage confirm_degradant Confirm Identity of Extra Peak (e.g., LC-MS) peaks->confirm_degradant run_control Run Freshly Prepared Standard as Control check_storage->run_control compare Compare Control to Problem Sample run_control->compare degradation Issue is likely Compound Degradation compare->degradation Control OK, Sample is Not other_issue Issue may be related to Assay/Instrument compare->other_issue Both are Bad confirm_degradant->check_storage

Caption: Troubleshooting flowchart for DAA stability issues.

Quantitative Data Summary

While a dedicated stability study for DAA is not available in the literature, the following table summarizes stability findings for other iridoid glycosides from a systematic study, which can serve as a proxy for anticipating DAA's behavior.

Compound High Temp. (80°C) Strong Acid (pH 2) Strong Base (pH 12)
Geniposidic acid (GPA)StableStableStable
Scyphiphin D (SD)StableStableHydrolyzed
Ulmoidoside A (UA)StableStableHydrolyzed
Ulmoidoside B (UB)AffectedAffectedHydrolyzed
Ulmoidoside C (UC)StableStableHydrolyzed
Ulmoidoside D (UD)AffectedAffectedHydrolyzed

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a standard procedure to intentionally degrade DAA to understand its stability limits and identify potential degradation products.

Objective: To assess the stability of DAA under various stress conditions (hydrolysis, oxidation, heat, light).

Materials:

  • This compound (DAA)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC system with UV/PDA detector

  • pH meter, calibrated

  • Water bath or oven

  • Photostability chamber

Workflow Diagram:

cluster_prep 1. Sample Preparation cluster_stress 2. Apply Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare DAA Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1N HCl, 60°C) base Base Hydrolysis (0.1N NaOH, 60°C) ox Oxidation (3% H₂O₂, RT) therm Thermal (80°C, solid & solution) photo Photolytic (ICH Q1B guidelines) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Working Concentration ox->dilute therm->dilute photo->dilute neutralize->dilute hplc Analyze by HPLC-UV/PDA dilute->hplc eval Compare Stressed Samples to Unstressed Control. Calculate % Degradation. hplc->eval

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of DAA in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of DAA stock with 1 mL of 0.1 N HCl.

    • Incubate in a water bath at 60°C for 2 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of DAA stock with 1 mL of 0.1 N NaOH.

    • Incubate in a water bath at 60°C for 2 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation:

    • Mix 1 mL of DAA stock with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the DAA stock solution in an oven at 80°C for 48 hours.

    • Solid: Place a small amount of DAA powder in an oven at 80°C for 48 hours, then dissolve in methanol for analysis.

  • Photolytic Degradation:

    • Expose the DAA stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to serve as a dark control.

  • Sample Analysis:

    • Dilute all stressed samples and an unstressed control sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by HPLC.

Protocol 2: HPLC Method for DAA Quantification

This method is adapted from validated procedures for analyzing DAA.

  • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) methanol.

  • Gradient: Start with 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

By following these guidelines and protocols, researchers can better control for the stability of this compound, ensuring more accurate and reproducible experimental outcomes.

References

preventing degradation of Deacetylasperulosidic Acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Deacetylasperulosidic Acid (DAA) during storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

For long-term storage, spanning months to years, it is recommended to store this compound at -20°C. For short-term storage, from days to weeks, a temperature of 0-4°C is suitable.[1]

Q2: How should I handle the shipping and initial receipt of this compound?

This compound is typically shipped as a non-hazardous chemical at ambient temperature. This compound is stable enough to withstand ordinary shipping durations, including the time spent in customs, for a few weeks.[1] Upon receipt, it is best practice to transfer it to the recommended storage conditions as soon as possible.

Q3: What are the primary factors that can cause this compound to degrade?

The main factors contributing to the degradation of this compound include exposure to non-optimal temperatures, light, and humidity.[2] Like other iridoid glycosides, DAA is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[2]

Q4: Is this compound sensitive to light?

Yes, exposure to light can contribute to the degradation of DAA. Therefore, it is crucial to store the compound in a dark environment, for example, by using amber vials or by keeping the container in a light-blocking box.

Q5: What solvents are suitable for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] When preparing solutions for experiments, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at low temperatures and protected from light.

Q6: Are there any known stabilizing agents for this compound?

While specific studies on stabilizing agents for DAA are not extensively documented, general principles for stabilizing glycosides can be applied. These may include the use of antioxidants to prevent oxidative degradation and buffering agents to maintain a neutral pH. The antioxidant properties of DAA itself may offer some inherent stability.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of DAA due to improper storage.- Verify that DAA has been stored at the correct temperature (-20°C for long-term, 0-4°C for short-term) and protected from light. - Prepare fresh solutions for each experiment. - Assess the purity of the DAA stock using HPLC analysis.
Appearance of unexpected peaks in HPLC analysis. DAA has degraded into one or more byproducts.- Review the storage conditions and handling procedures for any deviations from the recommendations. - The presence of new peaks strongly suggests degradation. Consider performing a forced degradation study to identify potential degradation products.
Change in the physical appearance of the solid DAA (e.g., color change, clumping). Exposure to moisture or light.- Discard the product as its purity is compromised. - Ensure that storage containers are sealed tightly to prevent moisture ingress. - Always store in a dark, dry place.
Precipitation observed in a DAA solution. Poor solubility in the chosen solvent or degradation.- Confirm the appropriate solvent and concentration. - If using an aqueous buffer, check the pH, as extreme pH can lead to degradation and precipitation of byproducts. - Prepare a fresh solution, ensuring the DAA is fully dissolved.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the purity of DAA and detect potential degradation products.

Instrumentation:

  • HPLC system with a Photodiode Array (PDA) detector.

  • Shiseido C18 column (4.6 mm × 250 mm, 5.0 μm) or equivalent.

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of DAA in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the DAA sample to be tested in the mobile phase or a compatible solvent to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Compare the chromatogram of the sample to that of the standard. A decrease in the peak area of DAA and the appearance of new peaks are indicative of degradation.

Protocol 2: Forced Degradation Study of this compound

This protocol describes a forced degradation study to intentionally degrade DAA under various stress conditions to understand its degradation pathways.

Preparation of Stock Solution: Prepare a 1 mg/mL solution of DAA in a suitable solvent (e.g., 50:50 methanol:water).

Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solid DAA at 80°C for 48 hours.

  • Photolytic Degradation: Expose the DAA stock solution to UV light (254 nm) for 24 hours.

Sample Analysis:

  • After the incubation period, neutralize the acidic and alkaline samples.

  • Analyze all stressed samples, along with a control sample (untreated stock solution), using the stability-indicating HPLC method described in Protocol 1.

Data Evaluation: Compare the chromatograms of the stressed samples with the control. The extent of the decrease in the DAA peak and the profile of the new degradation peaks will provide insights into the stability of DAA under different conditions.

Visualizations

cluster_storage DAA Storage Workflow Receipt Receipt of DAA (Ambient Temperature) ShortTerm Short-Term Storage (0-4°C, Dark) Receipt->ShortTerm Days to Weeks LongTerm Long-Term Storage (-20°C, Dark) Receipt->LongTerm Months to Years Use Use in Experiment ShortTerm->Use LongTerm->Use cluster_degradation Potential Degradation Pathways DAA This compound (DAA) Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) DAA->Hydrolysis Oxidation Oxidation (Presence of Oxidizing Agents) DAA->Oxidation Photodegradation Photodegradation (Exposure to UV Light) DAA->Photodegradation Thermal Thermal Degradation (High Temperatures) DAA->Thermal DegradedProducts Degradation Products (e.g., Aglycone, Oxidized Forms) Hydrolysis->DegradedProducts Oxidation->DegradedProducts Photodegradation->DegradedProducts Thermal->DegradedProducts start Problem: DAA Degradation Suspected check_storage Check Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Handling Procedures (Solvents, pH, Exposure Time) check_storage->check_handling hplc_analysis Perform HPLC Analysis check_handling->hplc_analysis compare_standard Compare to a Valid Standard hplc_analysis->compare_standard degradation_confirmed Degradation Confirmed compare_standard->degradation_confirmed New peaks or decreased DAA peak no_degradation No Degradation Detected compare_standard->no_degradation Chromatogram matches standard degradation_confirmed->start Discard and use new stock troubleshoot_experiment Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_experiment

References

troubleshooting peak tailing in Deacetylasperulosidic Acid HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Deacetylasperulosidic Acid, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for peak tailing in my this compound (DAA) analysis?

Peak tailing for this compound, an acidic compound, is typically caused by one or more of the following factors:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of DAA's carboxylic acid group, causing the compound to exist in both ionized and non-ionized forms simultaneously.[1][2]

  • Secondary Silanol Interactions: The polar carboxylic acid and hydroxyl groups on DAA can interact with active, unreacted silanol groups on the surface of the silica-based C18 column.[1][3][4] These interactions create a secondary retention mechanism that leads to tailing.

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components can create active sites. Voids in the column packing or degradation of the stationary phase can also disrupt the chromatographic path.

  • System and Method Issues: Problems like extra-column volume (excessively long or wide tubing), column overload, or injecting the sample in a solvent significantly stronger than the mobile phase can also contribute to poor peak shape.

Q2: How does mobile phase pH specifically affect the peak shape of this compound?

This compound contains a carboxylic acid functional group, making it an acidic analyte. The ionization state of this group is highly dependent on the mobile phase pH and is a critical factor for achieving a symmetrical peak shape.

  • At High pH: When the mobile phase pH is near or above the pKa of the carboxylic acid, the molecule becomes ionized (deprotonated). This ionized form is highly polar and can interact strongly with residual silanol groups on the column, causing significant tailing.

  • Near the pKa: If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms will exist in equilibrium, leading to broadened or split peaks.

  • At Low pH (Optimal): By adjusting the mobile phase pH to be at least 2 units below the analyte's pKa, the carboxylic acid remains fully protonated (non-ionized). This single, less polar form interacts more uniformly with the C18 stationary phase, resulting in a sharp, symmetrical peak. For DAA, using a mobile phase acidified with 0.1% formic or acetic acid is common practice to ensure an appropriately low pH.

Q3: My DAA peak has started tailing recently. Could my HPLC column be the problem?

Yes, a deteriorating column is a common cause of progressive peak tailing. Here’s how to diagnose it:

  • Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing tailing for all peaks.

  • Contamination: If your samples have a complex matrix, components can irreversibly bind to the head of the column. This contamination can act as active sites for secondary interactions.

  • Column Void: A void can form at the column inlet due to pressure shocks or operating at a pH outside the column's stable range, which dissolves the silica packing. This also tends to affect all peaks in the chromatogram.

  • Stationary Phase Degradation: Continuous use with aggressive mobile phases (high or low pH) can degrade the bonded phase, exposing more of the underlying silica and its active silanol groups.

If you suspect a column issue, first try cleaning it using a recommended washing procedure. If that fails, replacing the column is the next logical step.

Q4: All the peaks in my chromatogram are tailing, not just the DAA peak. What does this indicate?

When all peaks in a chromatogram exhibit tailing, the issue is likely not related to specific chemical interactions but rather a physical problem with the HPLC system or the column that affects the entire flow path. Common causes include:

  • A void at the column inlet or a partially blocked frit. This is one of the most frequent causes.

  • Extra-column dead volume. This can be caused by using tubing with an unnecessarily large internal diameter or length between the injector, column, and detector.

  • Improperly fitted connections, which can create small voids or leaks in the flow path.

Q5: Can my sample preparation or injection volume lead to peak tailing?

Absolutely. Method parameters related to the sample can induce peak asymmetry.

  • Column Overload: Injecting too much analyte (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to tailing. To check for this, try diluting your sample or reducing the injection volume.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (e.g., more organic content in reverse-phase) than your mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase.

Troubleshooting Guides

Data Presentation: Impact of Mobile Phase pH on DAA Peak Shape

The following table illustrates the expected effect of mobile phase pH on the retention and peak symmetry of this compound.

Mobile Phase pHModifier (in Water/Acetonitrile)Retention Time (Hypothetical)Tailing Factor (USP) (Hypothetical)Peak Shape Analysis
5.510 mM Ammonium Acetate4.8 min2.1Severe Tailing (pH is likely near or above pKa)
4.510 mM Ammonium Acetate5.5 min1.8Significant Tailing (Analyte is partially ionized)
3.50.1% Acetic Acid6.2 min1.4Moderate Tailing (Ionization is suppressed but not eliminated)
2.7 0.1% Formic Acid 6.5 min 1.1 Excellent (Analyte is fully protonated)
Logical Troubleshooting Workflow

This diagram provides a step-by-step workflow to diagnose and resolve peak tailing for this compound.

References

addressing retention time variability for Deacetylasperulosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address retention time variability during the analysis of Deacetylasperulosidic Acid (DAA) for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Retention Time Variability

This guide is designed to help you diagnose and resolve common issues with retention time shifts when analyzing this compound using HPLC or UHPLC.

Question: My retention time for this compound is consistently drifting to earlier or later times during a sequence of runs. What should I investigate?

Answer: Gradual retention time drift is often related to changes in the mobile phase or column condition. Here’s a systematic approach to troubleshooting:

  • Mobile Phase Evolution:

    • Evaporation of Volatiles: If you are using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile or methanol) can evaporate over time, leading to a less eluotropic mobile phase and longer retention times. Similarly, volatile acids like formic or trifluoroacetic acid can evaporate, changing the pH and affecting retention.

    • Temperature Fluctuations: Ensure your mobile phase reservoirs are not under direct air conditioning vents, as temperature changes can affect solvent viscosity and pH.

    • CO₂ Absorption: Atmospheric carbon dioxide can be absorbed by the aqueous component of the mobile phase, lowering its pH. This can be significant if your mobile phase is not strongly buffered and can alter the retention of ionizable compounds like DAA. It is recommended to cap your mobile phase reservoirs.

  • Column Equilibration and Contamination:

    • Insufficient Equilibration: this compound is a polar compound, and its interaction with the stationary phase can be sensitive to the mobile phase composition. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This may require flushing with 10-20 column volumes, or even more if ion-pairing reagents are used.[1]

    • Column Contamination: Strongly retained components from the sample matrix can accumulate on the column, leading to retention time drift.[1] Implement a robust column washing step after each sequence. Using a guard column can also help protect your analytical column.[2]

Question: The retention time for this compound is erratic and unpredictable between injections. What are the likely causes?

Answer: Random and abrupt changes in retention time often point to hardware or system stability issues.

  • Pump and Flow Rate Issues:

    • Leaks: Check for any leaks in the system, from the pump heads to the detector. Even a small, non-drip leak can cause significant flow rate fluctuations.

    • Air Bubbles: Air trapped in the pump heads or solvent lines is a common cause of variable flow rates. Ensure your mobile phase is properly degassed and purge the pump if necessary.

    • Faulty Check Valves: Malfunctioning check valves can lead to inconsistent flow delivery.

  • Injector Problems:

    • Injector Contamination: Residue from previous samples can interfere with subsequent injections.

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and retention time shifts. Whenever possible, dissolve your DAA standard and samples in the initial mobile phase.

Question: Only the peak for this compound is shifting, while other compounds in my sample are stable. What does this suggest?

Answer: When only a specific peak shifts, it often points to a chemical interaction issue related to that analyte.

  • Mobile Phase pH: this compound has a carboxylic acid group, making it an ionizable compound. Its retention on a reversed-phase column is highly dependent on the pH of the mobile phase. If the mobile phase pH is close to the pKa of DAA, small pH fluctuations can cause significant shifts in retention time as the ratio of its ionized to non-ionized form changes. It is recommended to use a mobile phase pH that is at least one unit away from the analyte's pKa.

  • Buffer Capacity: If you are using a buffer, ensure its concentration is sufficient (typically >20 mM) to resist pH changes.

To distinguish between a flow rate issue and a chemical change, check the retention time of an unretained peak (the void volume, t₀). If t₀ is also shifting, the problem is likely related to the flow rate. If t₀ is stable, the issue is more likely chemical in nature (e.g., mobile phase composition or column chemistry).[2]

Experimental Protocols and Data

Example HPLC Parameters for this compound Analysis

The following table summarizes typical starting conditions for the analysis of this compound based on published methods. Optimization will likely be required for your specific application.

ParameterTypical Conditions
Column C18 (e.g., Shiseido C18, 4.6 mm x 250 mm, 5.0 µm)
Mobile Phase Gradient of water with a small percentage of acid (e.g., formic acid or acetic acid) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 0.6 - 1.0 mL/min
Column Temperature 25 - 30 °C
Detection UV/PDA (typically around 235 nm)
Injection Volume 5 - 20 µL

Visualizations

Troubleshooting Workflow for Retention Time Variability

G start Retention Time (RT) Variability Observed check_t0 Is the void time (t0) also shifting? start->check_t0 flow_issue Indicates a Flow Rate / Hardware Issue check_t0->flow_issue Yes chem_issue Indicates a Chemical / Column Issue check_t0->chem_issue No check_leaks Check for system leaks flow_issue->check_leaks check_mobile_phase Check mobile phase composition (evaporation, pH) chem_issue->check_mobile_phase check_pump Purge pump, check check valves check_leaks->check_pump check_flow_rate Verify flow rate check_pump->check_flow_rate resolve_flow Resolve hardware issues check_flow_rate->resolve_flow check_column_equil Ensure adequate column equilibration check_mobile_phase->check_column_equil check_column_health Check for column contamination / degradation check_column_equil->check_column_health check_temp Verify column and solvent temperature stability check_column_health->check_temp resolve_chem Address chemical variables check_temp->resolve_chem

Caption: Troubleshooting workflow for retention time variability.

Interaction of this compound with a C18 Stationary Phase

G cluster_0 Reversed-Phase C18 Stationary Phase C18_1 C18 C18_2 C18 C18_3 C18 Si1 Si Si1->C18_1 Si2 Si Si2->C18_2 Si3 Si Si3->C18_3 DAA_ionized DAA (Ionized, more polar) DAA_neutral DAA (Neutral, less polar) DAA_neutral->C18_2 Stronger Interaction (Longer Retention) note Lower pH suppresses ionization, increasing retention. Higher organic content in mobile phase decreases retention.

Caption: this compound interaction with C18 phase.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a naturally occurring iridoid glycoside found in plants such as Morinda citrifolia (Noni). It is a polar compound with the chemical formula C₁₆H₂₂O₁₁. It is studied for its various potential biological activities, including antioxidant and anti-inflammatory properties.

Q2: Why is my this compound peak showing poor shape (e.g., tailing)? A2: Peak tailing for polar, acidic compounds like DAA on a C18 column can be due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress the ionization of both the silanols and the carboxylic acid group of DAA. Using a modern, end-capped C18 column can also significantly improve peak shape.

Q3: Can I use a 100% aqueous mobile phase for the analysis of this compound? A3: While DAA is polar, using a 100% aqueous mobile phase on a standard C18 column can lead to a phenomenon called "phase dewetting" or "phase collapse," where the aqueous mobile phase is expelled from the pores of the nonpolar stationary phase, resulting in a dramatic loss of retention. It is generally recommended to use a small amount of organic solvent in your mobile phase or to use a column specifically designed for use with highly aqueous mobile phases.

Q4: How stable is this compound in solution? A4: The stability of this compound can be influenced by factors such as pH and temperature. As a glycoside and an ester-containing compound, it may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For consistent results, it is advisable to prepare fresh standards and samples and to control the temperature of the autosampler.

Q5: What are some alternative column chemistries for analyzing this compound? A5: If you are facing significant challenges with retaining DAA on a C18 column, you might consider alternative stationary phases. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are well-suited for the retention of very polar compounds. Additionally, columns with polar-embedded or polar-endcapped stationary phases are designed to provide better retention for polar analytes in reversed-phase mode.

References

Technical Support Center: Deacetylasperulosidic Acid (DAA) In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing cell density for in vitro studies with Deacetylasperulosidic Acid (DAA).

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell density crucial for in vitro studies with this compound (DAA)?

A1: Optimizing cell density is critical because cellular confluence can significantly impact experimental outcomes.[1] Variations in cell density can alter intercellular communication, protein expression, and cell signaling pathways.[1] For instance, the expression of proteins involved in the cell cycle can increase with higher cell confluence, potentially influencing the efficacy of a drug that targets these pathways.[1] Therefore, maintaining a consistent and optimal cell density is essential for obtaining reproducible and accurate results in studies investigating the effects of DAA.

Q2: What is a typical starting range for cell density in a 96-well plate for a cell viability assay like the MTT assay?

A2: A general starting point for seeding most adherent cancer cell lines in a 96-well plate is between 1,000 and 100,000 cells per well. However, the optimal number can vary significantly between cell lines. It is highly recommended to perform a cell titration experiment to determine the ideal seeding density for your specific cell line and experimental conditions.

Q3: How does this compound (DAA) exert its anti-cancer effects?

A3: this compound (DAA) has been reported to target the MAPK6 and MDM2 pathways, which can suppress tumor growth and promote p53-mediated apoptosis in cancer cells.[2] Additionally, related iridoid compounds have been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.

Q4: What are some common issues encountered during an MTT assay and how can they be resolved?

A4: Common problems with the MTT assay include high background absorbance and inconsistent results. High background can be caused by contamination with bacteria or yeast, or by components in the culture medium like phenol red. Inconsistent results can arise from uneven cell seeding, variations in incubation times, or incomplete solubilization of formazan crystals. To troubleshoot, ensure sterile technique, use a culture medium without phenol red for the assay, and ensure complete formazan solubilization by proper mixing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells in a cell viability assay. 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent incubation times.1. Ensure a homogenous single-cell suspension before seeding. Pipette up and down gently before dispensing into each well. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. 3. Standardize all incubation periods precisely.
Low signal or absorbance readings in the MTT assay. 1. Cell seeding density is too low. 2. The incubation time with MTT reagent is too short. 3. The drug concentration is too high, leading to massive cell death.1. Increase the initial cell seeding density. 2. Optimize the MTT incubation time (typically 1-4 hours). 3. Perform a dose-response experiment with a wider range of DAA concentrations.
Apoptosis assay shows a high percentage of necrotic cells even in the control group. 1. Cells were handled too harshly during harvesting (for adherent cells). 2. The cell density is too high, leading to nutrient depletion and cell death. 3. Contamination of the cell culture.1. Use a gentle cell scraping or a milder enzymatic dissociation method like Accutase. 2. Reduce the initial seeding density. 3. Regularly check cultures for contamination and maintain aseptic techniques.
Inconsistent results in Western blot analysis for signaling pathway proteins. 1. Cell density at the time of lysis was not consistent across experiments. 2. Cells were not in the exponential growth phase.1. Standardize the cell seeding density and the confluency at which cells are harvested for lysis. 2. Ensure that cells are harvested during their logarithmic growth phase for consistent protein expression levels. Seeding from a heavily confluent flask can slow cell growth.

Experimental Protocols

Experiment 1: Determining Optimal Seeding Density for Cell Viability Assays

This protocol outlines a method to determine the optimal number of cells to seed for a 72-hour experiment using a standard MTT assay.

Materials:

  • Your cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • Microplate reader

Procedure:

  • Cell Preparation: Harvest cells that are in the exponential growth phase. Create a single-cell suspension in a complete culture medium.

  • Serial Dilution: Perform a serial dilution of the cell suspension to achieve densities ranging from 1,000 to 40,000 cells per 100 µL.

  • Seeding: Seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Also, include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours under standard culture conditions (e.g., 37°C, 5% CO2).

  • MTT Assay: At each time point:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the number of cells seeded for each time point. The optimal seeding density will be in the linear range of this curve at your desired experimental endpoint (e.g., 72 hours).

Data Presentation:

Table 1: Example Data for Determining Optimal Seeding Density of a Cancer Cell Line

Seeding Density (cells/well)Absorbance at 24h (570 nm)Absorbance at 48h (570 nm)Absorbance at 72h (570 nm)
1,0000.15 ± 0.020.25 ± 0.030.40 ± 0.04
2,5000.30 ± 0.030.55 ± 0.050.85 ± 0.07
5,0000.50 ± 0.040.90 ± 0.081.50 ± 0.12
10,0000.85 ± 0.071.60 ± 0.152.50 ± 0.20
20,0001.40 ± 0.112.40 ± 0.212.80 ± 0.25
40,0002.10 ± 0.182.60 ± 0.232.90 ± 0.26

Note: The optimal seeding density for a 72-hour experiment would be in the range where the absorbance is still on the linear portion of the growth curve at 72 hours (e.g., 2,500-5,000 cells/well in this example), ensuring that the cells are still proliferating and have not reached confluency, which could affect their response to the drug.

Experiment 2: Apoptosis Assay by Flow Cytometry

This protocol describes a standard method for detecting apoptosis using Annexin V and a viability dye (e.g., 7-AAD or Propidium Iodide).

Materials:

  • Cells treated with DAA at the optimal density

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD or PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells at the predetermined optimal density and treat with various concentrations of DAA for the desired time. Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic method or brief trypsinization.

    • Collect all cells, including those in the supernatant (which may be apoptotic).

    • Centrifuge the cell suspension and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and 7-AAD (or PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

Table 2: Example Data for Apoptosis Analysis of DAA-Treated Cancer Cells

Treatment% Viable Cells (Annexin V-/7-AAD-)% Early Apoptotic Cells (Annexin V+/7-AAD-)% Late Apoptotic/Necrotic Cells (Annexin V+/7-AAD+)
Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
DAA (X µM)75.8 ± 3.515.4 ± 1.88.8 ± 1.2
DAA (2X µM)50.1 ± 4.235.6 ± 2.914.3 ± 1.9

Visualizations

Signaling Pathways

DAA_Signaling_Pathways cluster_0 MAPK Pathway cluster_1 p53 Pathway DAA Deacetylasperulosidic Acid (DAA) MAPK6 MAPK6 DAA->MAPK6 Inhibits Downstream_MAPK Downstream Effectors MAPK6->Downstream_MAPK MDM2 MDM2 p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis DAA2 Deacetylasperulosidic Acid (DAA) DAA2->MDM2 Inhibits

Caption: Putative signaling pathways targeted by this compound (DAA).

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Optimizing Cell Density and Assessing DAA Effects cluster_assays Assays A 1. Determine Optimal Seeding Density (MTT Assay over 24, 48, 72h) B 2. Seed Cells at Optimal Density A->B C 3. Treat with DAA (Dose-Response and Time-Course) B->C D 4. Perform Assays C->D E Cell Viability (MTT, XTT) D->E F Apoptosis (Flow Cytometry) D->F G Protein Expression (Western Blot for MAPK, p53 pathways) D->G H 5. Analyze Data and Draw Conclusions E->H F->H G->H

Caption: Experimental workflow for DAA in vitro studies.

References

Technical Support Center: Deacetylasperulosidic Acid (DAA) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Deacetylasperulosidic Acid (DAA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAA) and in which matrices is it commonly quantified?

This compound is an iridoid glycoside found in various medicinal plants, most notably Morinda citrifolia (Noni).[1] It is frequently quantified in complex matrices such as:

  • Plant extracts (e.g., fruit, leaf)

  • Fermented products[2]

  • Biological fluids (e.g., plasma, serum) for pharmacokinetic studies[3]

Q2: What are matrix effects and how do they affect DAA quantification?

Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[4] This can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification of DAA.[4] For example, when using liquid chromatography-mass spectrometry (LC-MS), components of the sample other than DAA can interfere with the ionization process in the MS source.

Q3: What are the most common analytical techniques for DAA quantification?

The most prevalent techniques for DAA quantification are High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or UV detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-PDA/UV methods are robust and widely used for quality control of herbal products, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalysis in complex matrices like plasma.

Q4: Why is minimizing matrix effects crucial for accurate DAA quantification?

Minimizing matrix effects is essential to ensure the accuracy, precision, and reproducibility of DAA quantification. In drug development and clinical research, inaccurate quantification can lead to erroneous pharmacokinetic and pharmacodynamic models. In the quality control of herbal products, it can result in inconsistent product efficacy and safety.

Troubleshooting Guide

This guide addresses common issues encountered during DAA quantification.

Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes:

  • Column Contamination: Buildup of matrix components on the analytical column.

  • Inappropriate Mobile Phase: pH or solvent composition may not be optimal for DAA.

  • Injection Solvent Effects: The solvent used to dissolve the sample is significantly stronger than the mobile phase.

  • Column Overload: Injecting too much sample.

Solutions:

  • Column Flushing: Flush the column with a strong solvent to remove contaminants.

  • Optimize Mobile Phase: Adjust the pH and organic solvent gradient of the mobile phase. For iridoid glycosides like DAA, a mobile phase with a formic acid modifier is often used.

  • Match Injection Solvent: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.

  • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.

Problem 2: High Signal Suppression or Enhancement

Possible Causes:

  • Co-elution of Matrix Components: Other compounds in the sample are eluting at the same time as DAA and interfering with its ionization.

  • Insufficient Sample Cleanup: The sample preparation method is not adequately removing interfering substances.

Solutions:

  • Improve Chromatographic Separation: Modify the LC gradient to better separate DAA from interfering peaks.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18) to clean up the sample. This is a highly effective method for removing interfering compounds from complex matrices.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively extract DAA while leaving interfering substances behind.

    • Protein Precipitation (for plasma/serum samples): While a simpler method, it may be less effective at removing all interferences. If used, optimization of the precipitating agent (e.g., acetonitrile, methanol) is crucial.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Problem 3: Inconsistent Results and Poor Reproducibility

Possible Causes:

  • Variable Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent ion suppression or enhancement.

  • Inconsistent Sample Preparation: Variations in the sample preparation workflow.

Solutions:

  • Use an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for DAA is the gold standard for correcting for matrix effects and improving reproducibility. If a SIL-IS is not available, a structural analog can be used.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

  • Standardize Sample Preparation Protocol: Ensure that all samples are processed using the exact same procedure.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of common techniques with their typical performance characteristics for the analysis of compounds like DAA in complex matrices.

Sample Preparation TechniqueTypical Recovery RateEffectiveness in Reducing Matrix EffectsThroughput
Protein Precipitation (PPT) >80% for some compounds, but can be lower for polar analytesModerate; may not remove all interfering substances, leading to potential ion suppression.High
Liquid-Liquid Extraction (LLE) 60-90%Good; can be optimized for selectivity.Moderate
Solid-Phase Extraction (SPE) >80%Excellent; highly effective at removing salts, phospholipids, and other interferences.Low to Moderate
Supported Liquid Extraction (SLE) >80% for many compoundsExcellent; combines the benefits of LLE with higher reproducibility and throughput.High

Note: The actual performance will depend on the specific matrix and the optimization of the protocol.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DAA from Plant Extracts

This protocol provides a general procedure for the cleanup of DAA from a plant extract matrix.

Materials:

  • C18 SPE Cartridge

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Plant extract sample

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.

  • Equilibration: Equilibrate the cartridge with 5 mL of water containing 0.1% formic acid.

  • Loading: Dilute the plant extract with water containing 0.1% formic acid and load it onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of water containing 0.1% formic acid to remove polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) can remove less polar interferences.

  • Elution: Elute the DAA from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Protein Precipitation for DAA from Plasma

This protocol describes a simple protein precipitation method for the extraction of DAA from plasma samples.

Materials:

  • Acetonitrile (LC-MS grade) containing internal standard

  • Plasma sample

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Addition of Precipitant: Add 300 µL of cold acetonitrile (containing the internal standard) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Visualizations

Experimental Workflow: SPE for DAA Quantification

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plant Extract dilution Dilute with 0.1% Formic Acid in Water start->dilution spe Solid-Phase Extraction (C18) dilution->spe Load Sample elution Elute with Methanol spe->elution Wash with Aqueous Solution evap Evaporate to Dryness elution->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute end_prep Prepared Sample reconstitute->end_prep lcms LC-MS/MS Analysis end_prep->lcms data Data Acquisition & Processing lcms->data result DAA Concentration data->result

Caption: Workflow for DAA quantification using SPE.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent DAA Quantification Results check_is Are you using an Internal Standard (IS)? start->check_is no_is Implement a suitable IS. Preferably a Stable Isotope-Labeled (SIL) DAA. check_is->no_is No yes_is Check for IS variability. check_is->yes_is Yes is_variability Ensure consistent IS concentration and addition. yes_is->is_variability Yes is_ok Are you using matrix-matched calibrants? yes_is->is_ok No no_mmc Prepare calibration standards in a blank matrix. is_ok->no_mmc No yes_mmc Review sample preparation protocol. is_ok->yes_mmc Yes protocol_issue Standardize every step of the sample preparation. Ensure consistent volumes, times, and temperatures. yes_mmc->protocol_issue Inconsistent protocol_ok Consider further optimization of LC method to separate interferences. yes_mmc->protocol_ok Consistent

Caption: Decision tree for troubleshooting inconsistent results.

References

selecting the optimal mobile phase for Deacetylasperulosidic Acid separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Deacetylasperulosidic Acid (DAA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the separation of this compound.

Q1: What is a good starting point for a mobile phase to separate this compound?

A1: A common and effective starting point for the separation of this compound using reversed-phase HPLC is a gradient mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[1] Another established method, particularly for analysis in plasma, utilizes a hydrophilic interaction liquid chromatography (HILIC) column with an isocratic mobile phase of acetonitrile, methanol, and 0.1% formic acid in an aqueous solution (70:25:5, v/v/v).[1][2]

Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What could be the cause and how can I fix it?

A2: Poor peak shape can be caused by several factors:

  • Secondary Interactions: Undesirable interactions between the analyte and the stationary phase can cause peak tailing. Ensure that the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Since this compound is an acidic compound, using an acidic mobile phase (like 0.1% formic acid) helps to suppress its ionization and reduce peak tailing.[1][3]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.

  • Extra-column Volume: Excessive tubing length or fittings with large dead volumes between the injector and the detector can contribute to peak broadening and tailing.

Q3: My retention times for this compound are drifting. What should I investigate?

A3: Retention time drift can be a frustrating issue. Here are some potential causes and solutions:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time shifts. Ensure accurate and consistent preparation of your mobile phase, including the concentration of any additives like formic acid. It is also crucial to properly degas the mobile phase to prevent bubble formation in the pump.

  • Column Temperature: Fluctuations in column temperature can lead to changes in retention time. Using a column oven to maintain a constant temperature is highly recommended.

  • Pump Performance: Inconsistent flow rates from the HPLC pump can cause retention time variability. Check for leaks in the system and ensure the pump seals are in good condition.

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Q4: I am not getting enough resolution between this compound and other components in my sample. How can I improve it?

A4: Improving resolution often involves adjusting the mobile phase composition or the stationary phase.

  • Modify the Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will generally increase the retention time and may improve the resolution of early eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of the two, can alter the selectivity of the separation due to different solvent properties.

  • Adjust the pH: Modifying the pH of the mobile phase can change the ionization state of both the analyte and any interfering compounds, which can significantly impact their retention and improve separation.

  • Try a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) or a column with a smaller particle size for higher efficiency. For highly polar compounds, a HILIC column can provide better retention and separation.

Experimental Protocols

Below are detailed methodologies for the separation of this compound based on published literature.

Method 1: Reversed-Phase HPLC-PDA

This method is suitable for the simultaneous determination of this compound and other bioactive compounds in plant extracts.

  • Instrumentation: High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA).

  • Column: Shiseido C18 (4.6 mm × 250 mm, 5.0 μm).

  • Mobile Phase: A gradient system using:

    • Solvent A: 0.1% Formic acid in distilled water.

    • Solvent B: Acetonitrile.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at 235 nm is suitable for iridoid compounds like this compound.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: Dependent on sample concentration, typically 10-20 µL.

Method 2: HILIC-HPLC-UV

This method is effective for the determination of this compound in biological matrices like rat plasma.

  • Instrumentation: High-Performance Liquid Chromatography with a UV Detector (HPLC-UV).

  • Column: ZIC®-HILIC (250 × 4.6 mm, i.d., 5 μm).

  • Mobile Phase: Isocratic mixture of CH3CN/MeOH/0.1% formic acid aqueous solution (70:25:5, v/v/v).

  • Flow Rate: 0.75 mL/min.

  • Detection Wavelength: 235 nm.

  • Run Time: Separation is typically achieved within 25 minutes under these conditions.

Data Presentation

The following tables summarize the key parameters for the described methods to facilitate comparison.

Table 1: HPLC Column and Mobile Phase Parameters

ParameterMethod 1: Reversed-PhaseMethod 2: HILIC
Column Type Shiseido C18ZIC®-HILIC
Dimensions 4.6 mm × 250 mm, 5.0 μm250 × 4.6 mm, 5 μm
Mobile Phase A 0.1% Formic acid in WaterN/A (Isocratic)
Mobile Phase B AcetonitrileN/A (Isocratic)
Mobile Phase Composition GradientCH3CN/MeOH/0.1% Formic Acid (aq) (70:25:5)
Flow Rate ~1.0 mL/min0.75 mL/min
Temperature 30 °CNot Specified

Table 2: Detection and Performance Characteristics

ParameterMethod 1: Reversed-PhaseMethod 2: HILIC
Detector PDAUV
Wavelength 235 nm235 nm
Run Time ~35 min~25 min
Application Plant ExtractsRat Plasma

Workflow Visualization

The following diagram illustrates a logical workflow for selecting the optimal mobile phase for this compound separation.

MobilePhaseSelection start Start: Define Separation Goal (e.g., Purity, Quantitation) sample_matrix Consider Sample Matrix (e.g., Plant Extract, Plasma) start->sample_matrix initial_method Select Initial Method sample_matrix->initial_method rp_hplc Reversed-Phase HPLC initial_method->rp_hplc For general applications hilic HILIC initial_method->hilic For polar analytes in complex matrices rp_mobile_phase Mobile Phase: - A: 0.1% Formic Acid in Water - B: Acetonitrile (Gradient) rp_hplc->rp_mobile_phase hilic_mobile_phase Mobile Phase: ACN/MeOH/0.1% Formic Acid (aq) (Isocratic) hilic->hilic_mobile_phase run_experiment Run Initial Experiment rp_mobile_phase->run_experiment hilic_mobile_phase->run_experiment evaluate_results Evaluate Results: - Peak Shape - Resolution - Retention Time run_experiment->evaluate_results troubleshoot Troubleshoot/Optimize evaluate_results->troubleshoot Does not meet requirements final_method Final Optimized Method evaluate_results->final_method Meets requirements adjust_gradient Adjust Gradient Slope troubleshoot->adjust_gradient adjust_ph Adjust Mobile Phase pH troubleshoot->adjust_ph change_solvent Change Organic Solvent (e.g., to Methanol) troubleshoot->change_solvent adjust_gradient->run_experiment adjust_ph->run_experiment change_solvent->run_experiment

Mobile Phase Selection Workflow for DAA

References

improving signal-to-noise ratio for Deacetylasperulosidic Acid detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) during the detection of Deacetylasperulosidic Acid (DAA).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during DAA analysis, offering potential causes and solutions to enhance signal quality.

Q1: Why is my baseline noisy, and how can I reduce it for better DAA detection?

A noisy baseline is a common issue that directly impacts the signal-to-noise ratio, making it difficult to detect and accurately quantify low-concentration analytes like DAA.[1][2][3] The primary sources of baseline noise in HPLC systems can be categorized into several areas:

  • Mobile Phase Issues: Impurities in solvents, dissolved gases forming microbubbles, and inconsistent mobile phase composition can all contribute to baseline noise.[1][2]

  • Detector Instability: An aging lamp, dirty flow cell windows, or temperature fluctuations near the detector can lead to increased noise.

  • Pump and System Pulsations: Worn seals, faulty check valves, or trapped air in the pump can cause pressure fluctuations that manifest as a pulsating baseline.

  • Column Contamination: Contaminants leaching from a dirty column can create spurious peaks and an unstable baseline.

Solutions:

  • Mobile Phase Optimization: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Ensure thorough degassing of your mobile phase using methods like sonication, vacuum degassing, or an inline degasser.

  • Detector Maintenance: Regularly check and replace the detector lamp if it's old. Clean the flow cell windows according to the manufacturer's instructions. Maintain a stable temperature in the laboratory.

  • System Maintenance: Prime the pump carefully to remove any air bubbles. Regularly inspect and replace pump seals and check valves as part of a routine maintenance schedule.

  • Column Care: Use a guard column to protect your analytical column from contaminants in the sample. If you suspect column contamination, flush it with a strong solvent or follow the manufacturer's regeneration protocol.

Q2: My DAA peak is very small. How can I increase the signal intensity?

A small peak height for DAA can be due to low concentration in the sample or suboptimal detection conditions. Here are several strategies to increase the signal:

  • Increase Sample Concentration: If possible, concentrate your sample before injection. This can be achieved through techniques like solid-phase extraction (SPE) or solvent evaporation.

  • Optimize Injection Volume: Injecting a larger volume of your sample can increase the peak height. However, be cautious not to overload the column, which can lead to peak broadening and poor resolution.

  • Wavelength Selection: For UV detection, ensure you are using the wavelength of maximum absorbance for DAA, which is typically around 235 nm.

  • Column Dimensions: Using a column with a smaller internal diameter can reduce sample dilution on the column, leading to taller and narrower peaks.

  • Mobile Phase Composition: Adjusting the mobile phase composition to achieve earlier elution can result in sharper, more intense peaks.

Q3: I'm seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that appear in your chromatogram, which can interfere with the quantification of DAA. They can originate from various sources:

  • Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase are a common cause.

  • Sample Carryover: Residual sample from a previous injection sticking to the injector or column.

  • System Contamination: Contaminants leaching from tubing, fittings, or other system components.

Solutions:

  • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phases.

  • Implement a Needle Wash: Use a strong solvent in your autosampler's needle wash to minimize carryover between injections.

  • Flush the System: Regularly flush the entire HPLC system, including the column, with a strong solvent to remove any accumulated contaminants.

Quantitative Data Summary

The following tables summarize key quantitative parameters for DAA detection using HPLC-PDA, providing a reference for expected performance.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DAA

AnalyteMethodLOD (µg/mL)LOQ (µg/mL)Reference
This compoundHPLC-PDA0.04 - 0.970.13 - 2.95
Asperulosidic AcidHPLC-PDA0.04 - 0.970.13 - 2.95

Table 2: Recovery of DAA in different matrices

AnalyteMatrixSpiked Concentration (µg/mL)Average Recovery (%)Reference
This compoundNon-fermented Morinda citrifolia extract12.5, 25, 50103.0 - 117.7
This compoundFermented Morinda citrifolia extract12.5, 25, 50105.2 - 121.9
This compoundRat Plasma-94.9 - 101.7

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound.

Protocol 1: HPLC-PDA Method for DAA Quantification

This protocol is adapted from a validated method for the analysis of DAA in Morinda citrifolia extracts.

1. Sample Preparation:

  • Accurately weigh 25 mg of the dried extract.
  • Dissolve in 25 mL of distilled water.
  • Sonicate for 10 minutes to ensure complete dissolution.
  • Filter the solution through a 0.22 µm PVDF syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: Waters 2695 separations module with a Waters 996 photodiode array detector.
  • Column: Shiseido C18 column (4.6 mm × 250 mm, 5.0 µm).
  • Column Temperature: 30 °C.
  • Mobile Phase A: 0.1% formic acid in distilled water (v/v).
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0–5 min: 100% A
  • 5–30 min: Linear gradient from 100% A to 65% A
  • 30–35 min: Linear gradient from 60% A to 100% A
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 254 nm.

3. Data Analysis:

  • Identify the DAA peak by comparing the retention time with a certified reference standard.
  • Quantify the amount of DAA using a calibration curve prepared from the reference standard.

Visualizations

Diagram 1: General Experimental Workflow for DAA Quantification

G Experimental Workflow for DAA Quantification cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Analysis a Sample Collection (e.g., Plant Material) b Drying & Grinding a->b c Extraction (e.g., Maceration, Sonication) b->c d Filtration / Centrifugation c->d e HPLC/LC-MS Injection d->e f Chromatographic Separation (C18 Column) e->f g Detection (UV/PDA or MS) f->g h Peak Identification (Retention Time & Spectra) g->h i Integration & Quantification h->i j Result Reporting i->j

Caption: A typical workflow for quantifying this compound from natural product samples.

Diagram 2: Key Contributors to Baseline Noise in HPLC

G Sources of Baseline Noise in HPLC Systems cluster_0 Mobile Phase cluster_1 HPLC System cluster_2 Detector A Baseline Noise B Solvent Impurities A->B C Dissolved Gases A->C D Inconsistent Mixing A->D E Pump Pulsations A->E F Leaking Seals/Fittings A->F G Column Bleed/Contamination A->G H Lamp Instability A->H I Dirty Flow Cell A->I J Temperature Fluctuations A->J

Caption: A diagram illustrating the common sources of baseline noise in an HPLC system.

Diagram 3: Simplified Antioxidant Action of DAA

G Simplified Antioxidant Pathway of DAA A Reactive Oxygen Species (ROS) (e.g., Superoxide) D Cellular Protection (Reduced Oxidative Stress) A->D causes oxidative stress B This compound (DAA) C Superoxide Dismutase (SOD) Activity B->C increases C->A neutralizes

Caption: A simplified representation of the antioxidant mechanism of this compound.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Capacities of Deacetylasperulosidic Acid and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deacetylasperulosidic acid (DAA) is a major iridoid phytochemical found in the fruit of Morinda citrifolia (noni).[1][2][3] Research into its antioxidant properties has primarily focused on in vivo models, demonstrating its ability to enhance endogenous antioxidant enzyme activity.[1][2] Ascorbic acid, in contrast, is a potent, water-soluble antioxidant whose capacity to directly scavenge free radicals has been extensively quantified and serves as a benchmark in many antioxidant assays.

Due to the different nature of the available data—in vivo enzymatic activity for DAA and in vitro chemical radical scavenging for ascorbic acid—a direct quantitative comparison of their antioxidant potency is not feasible at this time. This guide presents the available data for each compound and details the experimental methodologies for the most common in vitro antioxidant capacity assays.

Data Presentation

As no direct comparative studies were identified, a table directly comparing the IC50 or equivalent values for DAA and ascorbic acid cannot be provided. Instead, the following sections summarize the key findings for each compound.

This compound (DAA) - In Vivo Antioxidant Activity

An in vivo study in Wistar rats demonstrated that oral administration of DAA resulted in a dose-dependent increase in the activity of the antioxidant enzyme superoxide dismutase (SOD) and a corresponding dose-dependent reduction in serum malondialdehyde (MDA), a marker of lipid peroxidation. However, DAA ingestion did not significantly affect the activity of glutathione peroxidase (GPx). These findings suggest that DAA's antioxidant effect in vivo is mediated, at least in part, by the upregulation of endogenous antioxidant defense systems.

Ascorbic Acid - A Benchmark Antioxidant

Ascorbic acid is widely used as a positive control or standard in various antioxidant capacity assays due to its potent and well-characterized free radical scavenging activity. Its antioxidant mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage. The antioxidant capacity of ascorbic acid is typically quantified by its IC50 value (the concentration required to scavenge 50% of the initial free radicals) in assays such as the DPPH and ABTS assays.

Experimental Protocols

Below are detailed protocols for two of the most common in vitro antioxidant capacity assays, which are frequently used to evaluate ascorbic acid and could be applied to DAA in future studies to enable a direct comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test samples (this compound, Ascorbic Acid)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the test compounds (DAA and ascorbic acid) in a suitable solvent (e.g., methanol) to create stock solutions. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol (96-well plate):

    • Add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of the solvent.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS (7 mM solution)

  • Potassium persulfate (2.45 mM solution)

  • Ethanol or phosphate-buffered saline (PBS)

  • Test samples (this compound, Ascorbic Acid)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Mix equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the test compounds in the appropriate solvent.

  • Assay Protocol (96-well plate):

    • Add 10 µL of each sample dilution to separate wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 or TEAC Determination: The antioxidant capacity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of the sample to that of Trolox.

Mandatory Visualization

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution in 96-well Plate DPPH_Sol->Mix Sample_Sol Prepare Sample Dilutions Sample_Sol->Mix Control_Sol Prepare Ascorbic Acid (Positive Control) Dilutions Control_Sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Antioxidant_Signaling_DAA cluster_DAA This compound (DAA) Action cluster_cellular Cellular Response cluster_outcome Outcome DAA DAA Administration (in vivo) SOD Increased Superoxide Dismutase (SOD) Activity DAA->SOD Stimulates GPx No Significant Change in Glutathione Peroxidase (GPx) Activity DAA->GPx No direct effect observed MDA Decreased Malondialdehyde (MDA) Levels SOD->MDA Leads to reduced superoxide radicals, decreasing lipid peroxidation Oxidative_Stress Reduction in Oxidative Stress MDA->Oxidative_Stress Indicator of

Caption: Postulated Antioxidant Signaling Pathway of DAA in vivo.

References

Deacetylasperulosidic Acid's Impact on TNF-alpha Secretion: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deacetylasperulosidic Acid's Performance Against a Standard Anti-Inflammatory Agent in Modulating TNF-alpha Secretion.

This guide provides a comparative analysis of this compound (DAA), an iridoid glycoside, and Dexamethasone, a well-established corticosteroid, on their ability to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-alpha), a key pro-inflammatory cytokine. The data presented is derived from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for assessing inflammatory responses.

Performance Comparison

This compound has been shown to inhibit the production of TNF-alpha in LPS-stimulated RAW 264.7 macrophages.[1][2][3][4] In a study comparing five different iridoid glycosides, DAA was observed to inhibit TNF-alpha secretion at concentrations of 80 and 160 µg/mL.[1] However, its effect was noted to be less potent than that of Asperuloside and Asperulosidic Acid, which were selected for further detailed investigation in the same study.

Dexamethasone, a potent synthetic glucocorticoid, is a widely used positive control in anti-inflammatory assays due to its robust inhibition of pro-inflammatory cytokine production. It effectively suppresses TNF-alpha secretion in LPS-stimulated RAW 264.7 cells. Its mechanism of action involves the inhibition of signaling pathways that lead to the transcription of pro-inflammatory genes.

The following table summarizes the available quantitative data for the inhibition of TNF-alpha secretion by this compound and Dexamethasone.

CompoundCell LineStimulantConcentration(s)Observed Effect on TNF-alpha SecretionReference(s)
This compoundRAW 264.7LPS80 and 160 µg/mLStatistically significant inhibition observed.
DexamethasoneRAW 264.7LPS1 µM and 10 µMStatistically significant suppression of secretion.

Experimental Protocols

The following is a detailed methodology for a typical in vitro experiment designed to validate the effect of a compound on TNF-alpha secretion in LPS-stimulated RAW 264.7 macrophages.

1. Cell Culture and Seeding:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 1-2 x 10^5 cells per well and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

  • The following day, the culture medium is replaced with fresh medium.

  • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or the positive control (e.g., Dexamethasone) for a specified period, typically 1-2 hours.

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration typically ranging from 10 to 100 ng/mL to induce an inflammatory response and TNF-alpha secretion. A vehicle control (cells treated with the vehicle used to dissolve the compounds) and an unstimulated control (cells not treated with LPS or compounds) are also included.

3. Measurement of TNF-alpha Secretion:

  • After an incubation period of typically 6 to 24 hours post-stimulation, the cell culture supernatant is collected.

  • The concentration of TNF-alpha in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader, and the concentration of TNF-alpha is determined by comparison with a standard curve.

4. Data Analysis:

  • The percentage inhibition of TNF-alpha secretion by the test compound is calculated relative to the LPS-stimulated control.

  • Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, is performed to determine the significance of the observed inhibition.

Visualizing the Process and Pathway

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Adhere Overnight Incubation for Adherence Seed->Adhere Pretreat Pre-treat with DAA or Dexamethasone Adhere->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 6-24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure TNF-alpha via ELISA Collect->ELISA Analyze Data Analysis ELISA->Analyze

Caption: Experimental workflow for assessing TNF-alpha secretion.

G cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus TNF_gene TNF-α Gene Transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA Transcription TNF_protein TNF-α Protein (Pro-TNF-α) TNF_mRNA->TNF_protein Translation TNF_secreted Secreted TNF-α TNF_protein->TNF_secreted Secretion DAA This compound DAA->IKK Inhibits DEX Dexamethasone DEX->NFkB Inhibits nuclear translocation

Caption: LPS-induced TNF-alpha signaling pathway and points of inhibition.

References

A Comparative Guide to the Analysis of Deacetylasperulosidic Acid: HPLC vs. LC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Deacetylasperulosidic Acid (DAA). DAA is a major iridoid glycoside found in plants such as Morinda citrifolia (Noni) and is recognized for its potential biological activities, including antioxidant effects.[1][2] Accurate and reliable analytical methods are crucial for its quantification in various matrices for research, quality control, and pharmacokinetic studies.

This document outlines the performance characteristics of both methods, supported by experimental data from published studies, to assist researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of validated HPLC-PDA and LC-MS/MS methods for the determination of this compound. The data is compiled from separate studies and presented here for a comparative overview.

Performance ParameterHPLC-PDA MethodLC-MS/MS Method
Linearity (Range) 1.56–100 µg/mLNot explicitly stated for DAA alone, but linear for isomers
**Correlation Coefficient (R²) **≥ 0.9999[3][4]> 0.995[5]
Limit of Detection (LOD) 0.04–0.97 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 0.13–2.95 µg/mLNot explicitly stated for DAA alone, but 1.1 µg/mL in another HPLC study
Precision (RSD%) < 4%2.5 to 11.9%
Accuracy (Recovery %) 97.5–121.9%6.4–10.7% (relative error)

Experimental Protocols

Detailed methodologies for the HPLC-PDA and LC-MS/MS analyses are provided below. These protocols are based on established and validated methods from scientific literature.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the quantification of this compound in extracts of Morinda citrifolia.

  • Instrumentation: A Waters 2695 separation module HPLC system equipped with a Waters 996 photodiode array detector.

  • Column: Shiseido Capcell Pak C18 UG120 (4.6 mm x 250 mm, 5.0 µm).

  • Column Temperature: 30 °C.

  • Mobile Phase:

    • A: 0.1% formic acid in distilled water (v/v)

    • B: Acetonitrile

  • Gradient Elution:

    • 0–5 min: 100% A

    • 5–30 min: Linear gradient from 100% to 65% A

    • 30–35 min: Linear gradient from 60% to 100% A

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Photodiode array detector monitoring at 254 nm.

  • Data Processing: Waters Empower software.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method was developed for the simultaneous determination of this compound and its isomer, monotropein, in rat plasma.

  • Instrumentation: Agilent 1200 LC system coupled with an Agilent 6460 triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Information on the specific column used is not detailed in the provided abstract.

  • Mobile Phase: Details of the mobile phase composition and gradient are not available in the abstract.

  • Ionization Mode: Electrospray Ionization (ESI).

  • Detection Mode: Selected-Reaction Monitoring (SRM) was employed for quantification.

  • Sample Preparation: Stock solutions of this compound (0.7 mg/mL) were prepared in acetonitrile–water (50:50, v/v).

Methodology Workflow and Comparison

The following diagrams illustrate the typical workflow for a cross-validation study between HPLC and LC-MS methods and highlight the logical relationship between the key validation parameters.

Cross-Validation Workflow: HPLC vs. LC-MS A Method Development & Optimization B HPLC-PDA Method A->B C LC-MS/MS Method A->C D Method Validation (ICH Guidelines) B->D C->D E Linearity & Range D->E F Accuracy & Precision D->F G LOD & LOQ D->G H Selectivity & Specificity D->H I Comparative Data Analysis E->I F->I G->I H->I J Method Selection I->J

Caption: A flowchart illustrating the key stages of a cross-validation study.

Key Validation Parameters Relationship Method Analytical Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness Method->Robustness Linearity->Accuracy Precision->Accuracy

Caption: Relationship between core analytical method validation parameters.

References

A Comparative Analysis of Iridoids from Morinda citrifolia (Noni)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the iridoids found in Morinda citrifolia (Noni), offering a valuable resource for researchers, scientists, and professionals in drug development. The data presented herein facilitates an objective comparison of the iridoid content and biological activities of M. citrifolia with other notable iridoid-containing medicinal plants. Detailed experimental methodologies and visual representations of key biological pathways are included to support further research and development.

Iridoid Content: A Comparative Overview

Morinda citrifolia is a rich source of iridoids, with deacetylasperulosidic acid (DAA) and asperulosidic acid (AA) being the most abundant. The concentration of these compounds varies significantly depending on the part of the plant and its geographical origin. This section provides a quantitative comparison of iridoid content across different plant parts of M. citrifolia and in comparison with other well-known iridoid-rich plants.

Table 1: Quantitative Analysis of Major Iridoids in Different Parts of Morinda citrifolia

Plant PartThis compound (DAA) (mg/g of methanolic extract)Asperulosidic Acid (AA) (mg/g of methanolic extract)Total Iridoids (DAA + AA) (mg/g of methanolic extract)
Dried Fruit13.8–42.90.7–8.914.5–51.8
Fruit Juice> Seed> Seed> Seed
Seed> Flower< Fruit Juice> Flower
Flower> Leaf> Root> Leaf
Leaf> Root> Fruit Juice> Root
RootLowest< FlowerLowest

Data compiled from a study by Deng et al. (2010). The concentrations are presented in descending order of predominance for DAA and AA. Exact values for all parts were not provided in the source.

Table 2: Iridoid Content in Morinda citrifolia Fruit from Different Geographical Locations

Geographical OriginThis compound (DAA) (mg/g of methanolic extract)Asperulosidic Acid (AA) (mg/g of methanolic extract)Total Iridoids (DAA + AA) (mg/g of methanolic extract)
French Polynesia~42.9~8.9~51.8
Dominican Republic~13.8~0.7~14.5

Data from Deng et al. (2010), highlighting the significant impact of geographical factors on iridoid content.

Table 3: Comparative Iridoid Content in Selected Medicinal Plants

Plant SpeciesPlant PartMajor IridoidsIridoid Content (mg/100g of Fresh/Dry Weight)
Morinda citrifolia Fruit (dried) This compound, Asperulosidic acid 1380 - 4290 (DAA), 70 - 890 (AA) (calculated from mg/g)
Cornus officinalisFruit (dried)Morroniside, Loganin1002 - 3819 (total of four main iridoids)[1]
Plantago majorLeavesAucubin, Asperuloside, and othersNot explicitly quantified in the provided search results.
Gentiana luteaRoots (dried)Gentiopicroside, Loganic acid, Swertiamarin4460 - 9530 (Gentiopicroside), 100 - 760 (Loganic acid), 210 - 450 (Swertiamarin) (calculated from %)[2]

Biological Activities of Iridoids from Morinda citrifolia

Iridoids from M. citrifolia have demonstrated a wide array of biological activities, making them promising candidates for therapeutic applications.

  • Anti-inflammatory Activity: Asperuloside and asperulosidic acid have been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[3][4] They achieve this by inhibiting the phosphorylation of IκB-α and key kinases in the MAPK cascade, which in turn reduces the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6.[3]

  • Antioxidant Activity: Fermented noni juice has been found to improve oxidative stress by activating the Nrf2/ARE signaling pathway. This leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

  • Anticancer Activity: Morinda citrifolia juice has been observed to suppress the proliferation of human lung cancer cells by inhibiting the AKT/NF-κB signaling pathway.

  • Antimicrobial Activity: Iridoid-rich extracts from noni fruit have shown activity against various microorganisms, including yeasts and both Gram-negative and Gram-positive bacteria.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the analysis of iridoids from Morinda citrifolia.

Protocol 1: Extraction and Quantification of this compound (DAA) and Asperulosidic Acid (AA) by HPLC

This protocol is based on the methodology described by Deng et al. (2010).

1. Sample Preparation:

  • Dried Plant Material (Fruit, Leaf, Root, Seed, Flower): Grind the dried plant material into a fine powder. Extract the powder with a 1:1 (v/v) methanol-ethanol solution using sonication for 30 minutes. Repeat the extraction twice. Combine the extracts, filter, and evaporate to dryness under vacuum at 50°C. Re-dissolve the dried extract in methanol for HPLC analysis.
  • Fruit Juice: Dilute 1 g of fresh fruit juice with 5 mL of a 1:1 (v/v) water-methanol solution. Mix thoroughly and collect the solution in a 5 mL volumetric flask for HPLC analysis.

2. HPLC-PDA Conditions:

  • Column: C18 column.
  • Mobile Phase:
  • A: 0.1% formic acid in acetonitrile
  • B: 0.1% formic acid in water
  • Gradient Elution:
  • 0-5 min: 0% A (100% B)
  • 5-40 min: Linear gradient to 30% A (70% B)
  • Flow Rate: 1.0 mL/min.
  • Detection: Photodiode Array (PDA) detector monitoring at 235 nm.
  • Injection Volume: 10 µL.
  • Column Temperature: 25°C.

3. Quantification:

  • Prepare standard solutions of DAA and AA of known concentrations.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Calculate the concentration of DAA and AA in the samples by comparing their peak areas with the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by iridoids from Morinda citrifolia and a general experimental workflow for their study.

Signaling Pathways

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB (p65/p50) IκBα->NF_kB NF_kB_active Active NF-κB NF_kB->NF_kB_active Nucleus Nucleus NF_kB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_active->Pro_inflammatory_Genes Promotes Iridoids Asperuloside & Asperulosidic Acid Iridoids->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by M. citrifolia iridoids.

Nrf2_Activation cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus ARE ARE Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., SOD, GPx) ARE->Antioxidant_Genes Activates Noni_Iridoids M. citrifolia (Fermented Juice) Noni_Iridoids->Keap1 Promotes Dissociation

Caption: Activation of the Nrf2/ARE antioxidant pathway by M. citrifolia.

Experimental Workflow

experimental_workflow Plant_Material Plant Material (M. citrifolia) Extraction Extraction (e.g., Maceration, Sonication) Plant_Material->Extraction Iridoid_Extract Iridoid-Rich Extract Extraction->Iridoid_Extract Fractionation Fractionation & Isolation (Column Chromatography) Pure_Iridoids Pure Iridoids (DAA, AA, etc.) Fractionation->Pure_Iridoids Iridoid_Extract->Fractionation Quantification Quantification (HPLC-PDA) Iridoid_Extract->Quantification Bioassays Biological Activity Assays Iridoid_Extract->Bioassays Pure_Iridoids->Quantification Pure_Iridoids->Bioassays Mechanism_Studies Mechanism of Action Studies Pure_Iridoids->Mechanism_Studies Anti_inflammatory Anti-inflammatory (e.g., NO, Cytokine assays) Bioassays->Anti_inflammatory Antioxidant Antioxidant (e.g., DPPH, ORAC) Bioassays->Antioxidant Anticancer Anticancer (e.g., MTT, Apoptosis assays) Bioassays->Anticancer Western_Blot Western Blot (e.g., NF-κB, Nrf2 pathways) Mechanism_Studies->Western_Blot

Caption: General workflow for iridoid research from Morinda citrifolia.

References

A Comprehensive Guide to HPLC Method Validation for Deacetylasperulosidic Acid Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data. This guide provides a detailed comparison of an HPLC (High-Performance Liquid Chromatography) method for the quantification of Deacetylasperulosidic Acid, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The data and protocols presented are synthesized from published research to offer a clear and objective overview.

Methodology Overview

The primary analytical method discussed is a High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection. This technique is widely used for the separation, identification, and quantification of components in a mixture. The validation of this method ensures that it is suitable for its intended purpose, providing reliable data for the analysis of this compound in various samples.[1][2][3]

Experimental Protocol: HPLC-PDA Method

A detailed experimental protocol for the validated HPLC-PDA method for this compound is outlined below.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Waters 2695 separation module coupled with a Waters 996 photodiode array detector.[1]

  • Column: Shiseido Capcell Pak C18 UG120 (4.6 mm x 250 mm, 5.0 μm).

  • Column Temperature: 30 °C.

  • Mobile Phase: A gradient elution system consisting of:

    • Solvent A: 0.1% formic acid in distilled water (v/v).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0–5 min: 100% A.

    • 5–30 min: Linear gradient from 100% to 65% A.

    • 30–35 min: Linear gradient from 60% to 100% A.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 μL.

  • Detection Wavelength: 254 nm for quantitative analysis, with PDA spectrum comparison for specificity (λmax for this compound is 238 nm).

  • Data Acquisition: Waters Empower software.

2. Sample Preparation:

  • 25 mg of the sample extract is mixed with 25 mL of distilled water.

  • The mixture is sonicated for 10 minutes.

  • The resulting solution is filtered through a 0.22 μm PVDF filter before injection into the HPLC system.

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from the method validation study, comparing the results against typical ICH acceptance criteria.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

ParameterResult for this compoundICH Guideline Acceptance Criteria
Linearity Range 1.56–100 µg/mLA linear relationship between concentration and response should be demonstrated across the specified range.
Correlation Coefficient (R²) ≥ 0.9999Typically R² ≥ 0.99
Limit of Detection (LOD) 0.04–0.97 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) 0.13–2.95 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Note: The ranges for LOD and LOQ are for five bioactive compounds, including this compound, analyzed in the study.

Table 2: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Recovery in Non-fermented Matrix (%)Recovery in Fermented Matrix (%)ICH Guideline Acceptance Criteria
This compound12.5103.0–117.7105.2–121.9For assay of a drug substance, typically 98.0% to 102.0%. For impurities, the range can be wider.
25103.0–117.7105.2–121.9
50103.0–117.7105.2–121.9

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterResult for this compound and other compoundsICH Guideline Acceptance Criteria
Intra-day Precision (RSD%) <4%For assay, typically RSD ≤ 2%.
Inter-day Precision (RSD%) <4%For assay, typically RSD ≤ 2%.

Table 4: Specificity

ParameterResultICH Guideline Acceptance Criteria
Specificity The method was specific, with no interference from other components in the matrix. The retention time for this compound was 11.5 min.The analytical method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process according to ICH guidelines and the experimental workflow for the analysis of this compound.

HPLC_Method_Validation_Workflow start Start: Analytical Method Development validation_protocol Define Validation Protocol (ICH Q2(R1)) start->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end End: Method Approved for Routine Use validation_report->end

Caption: ICH Q2(R1) HPLC Method Validation Workflow.

Experimental_Workflow sample_prep Sample Preparation (Extraction, Sonication, Filtration) hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation pda_detection PDA Detection (254 nm) chrom_separation->pda_detection data_analysis Data Analysis (Quantification & Purity Check) pda_detection->data_analysis result Result: this compound Concentration data_analysis->result

References

A Comparative Analysis of Deacetylasperulosidic Acid and Conventional Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of Deacetylasperulosidic Acid (DAA), a naturally occurring iridoid glycoside, with established anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This analysis is supported by available experimental data to aid in the evaluation of DAA as a potential therapeutic agent.

Mechanism of Action: A Tale of Different Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key intracellular signaling pathways. In contrast, NSAIDs and corticosteroids act on different initial targets in the inflammatory cascade.

This compound (DAA): DAA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] This dual inhibition leads to a downstream reduction in the production of a wide array of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): The primary mechanism of NSAIDs, such as ibuprofen and diclofenac, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Some NSAIDs exhibit preferential inhibition of COX-2, the isoform predominantly induced during inflammation.

Corticosteroids: This potent class of anti-inflammatory drugs, exemplified by dexamethasone, acts by inhibiting phospholipase A2. This enzyme is responsible for the release of arachidonic acid from cell membranes, an early and critical step in the inflammatory cascade. By blocking this step, corticosteroids prevent the synthesis of both prostaglandins and leukotrienes, leading to broad-spectrum anti-inflammatory effects. They also upregulate the expression of anti-inflammatory genes and downregulate pro-inflammatory genes.

Signaling Pathway Overview

The following diagram illustrates the points of intervention for DAA, NSAIDs, and Corticosteroids within the inflammatory signaling cascade.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Intervention Points Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimuli->MAPK_Pathway activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation translocates to Gene_Transcription Pro-inflammatory Gene Transcription MAPK_Pathway->Gene_Transcription NFkB_translocation->Gene_Transcription activates Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene_Transcription->Proinflammatory_Mediators leads to Proinflammatory_Mediators->Inflammation Corticosteroids Corticosteroids (e.g., Dexamethasone) Corticosteroids->Arachidonic_Acid inhibits Phospholipase A2 NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX_Enzymes inhibits DAA This compound (DAA) DAA->NFkB_p65_p50 inhibits activation DAA->MAPK_Pathway inhibits

Caption: Inflammatory signaling pathways and drug intervention points.

Comparative Efficacy Data

Direct comparative studies providing IC50 values for DAA alongside NSAIDs and corticosteroids under identical experimental conditions are limited. However, data from various in vitro and in vivo studies can provide insights into their relative potencies.

In Vitro Data: Inhibition of Pro-inflammatory Mediators

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of key pro-inflammatory markers by DAA, dexamethasone, ibuprofen, and diclofenac in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental protocols.

CompoundTargetIC50 ValueCell LineStimulantReference
This compound (DAA) Nitric Oxide (NO)>160 µg/mLRAW 264.7LPS
TNF-αInhibition observedRAW 264.7LPS
IL-6Inhibition observedRAW 264.7LPS
Dexamethasone Nitric Oxide (NO)~1 µMRAW 264.7LPS
TNF-α~0.1 µMRAW 264.7LPS
IL-6~0.1 µMRAW 264.7LPS
Ibuprofen Nitric Oxide (NO)~200-400 µMRAW 264.7LPS
COX-2~10 µM--
Diclofenac Nitric Oxide (NO)~47 µg/mL (~148 µM)RAW 264.7LPS
COX-2~0.009 µM--

Note: The study on DAA's effect on NO production indicated that significant inhibition was only observed at higher concentrations, and a precise IC50 value was not determined within the tested range.

One study on various human cell lines demonstrated that in HaCaT keratinocytes, HMC-1 mast cells, and EOL-1 eosinophils, DAA inhibited the secretion of various AD-related cytokines and chemokines, including IL-6, IL-8, and TNF-α, in a concentration-dependent manner. Notably, at a concentration of 60 nM, DAA showed an inhibitory effect on the gene expression of these inflammatory mediators similar to that of 2 nM dexamethasone.

In Vivo Data: Atopic Dermatitis Model

In a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model, oral administration of DAA demonstrated significant anti-inflammatory effects.

Treatment GroupDosageEffect on Serum TNF-αEffect on Serum IL-6Effect on Serum IL-1βReference
DAA 1 mg/kgSignificant ReductionSignificant ReductionSignificant Reduction
DAA 3 mg/kgSignificant ReductionSignificant ReductionSignificant Reduction
Prednisolone (Positive Control) 3 mg/kgSignificant ReductionSignificant ReductionSignificant Reduction

DAA treatment at 3 mg/kg showed efficacy comparable to the positive control, prednisolone, in reducing the levels of these pro-inflammatory cytokines in the serum of the animal models.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory activity of a compound in LPS-stimulated RAW 264.7 macrophages.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_analysis Analysis Methods Cell_Culture 1. Culture RAW 264.7 cells Seeding 2. Seed cells in 96-well plates (~1-2 x 10^5 cells/well) Cell_Culture->Seeding Pre-treatment 3. Pre-treat with test compounds (DAA, NSAIDs, etc.) for 1-2 hours Seeding->Pre-treatment Stimulation 4. Stimulate with LPS (e.g., 100 ng/mL - 1 µg/mL) Pre-treatment->Stimulation Incubation 5. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 6. Collect cell culture supernatant Incubation->Supernatant_Collection Analysis 7. Analyze for inflammatory mediators Supernatant_Collection->Analysis Griess_Assay Griess Assay for NO Analysis->Griess_Assay ELISA ELISA for TNF-α, IL-6, etc. Analysis->ELISA

Caption: General workflow for in vitro anti-inflammatory screening.

1. Cell Culture and Seeding:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells per well and allowed to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (DAA, dexamethasone, ibuprofen, or diclofenac).

  • After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Cytokine Production (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Data Analysis:

  • The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the log of the compound concentration.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is used to determine the effect of a compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

1. Cell Lysis and Protein Quantification:

  • Following treatment with the test compound and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • The protein concentration of the cell lysates is determined using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, etc.).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

This compound demonstrates significant anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This mechanism of action is distinct from that of NSAIDs and corticosteroids, suggesting that DAA may offer a different therapeutic approach to inflammatory conditions.

While direct quantitative comparisons of in vitro efficacy are limited, the available data suggests that DAA is effective at reducing pro-inflammatory cytokine production. In an in vivo model of atopic dermatitis, DAA showed comparable efficacy to the corticosteroid prednisolone.

Further head-to-head comparative studies are warranted to precisely determine the relative potency of DAA against established anti-inflammatory drugs. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations. The unique mechanism of action of DAA makes it a promising candidate for further research and development in the field of anti-inflammatory therapeutics.

References

A Comparative Purity Analysis: Synthesized vs. Naturally Sourced Deacetylasperulosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. Deacetylasperulosidic Acid (DAA), an iridoid glycoside with a range of reported biological activities, is accessible through both isolation from natural sources and, theoretically, through chemical synthesis. This guide provides a comparative assessment of the purity profiles of DAA obtained from these two routes, supported by established analytical methodologies.

Data Presentation: Purity and Impurity Profiles

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantification. Based on commercially available standards, which are likely of natural origin, a high purity is achievable.

Table 1: Comparison of Purity and Potential Impurities

ParameterNaturally Sourced this compoundSynthesized this compound (Hypothetical)
Typical Purity (%) ≥98% (Commercially available standards)Potentially >99% (highly dependent on purification)
Source of Impurities - Co-extracted plant metabolites (e.g., other iridoids, phenolic compounds, sugars) - Residual solvents from extraction and purification - Degradation products- Unreacted starting materials - Reagents and catalysts from the synthesis - By-products from side reactions - Stereoisomers - Residual solvents from reaction and purification
Common Analytical Techniques for Purity Assessment HPLC-PDA/UV, LC-MS, NMRHPLC-PDA/UV, LC-MS, NMR, Elemental Analysis

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the purity of this compound.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This is the most widely used method for the quantification and purity assessment of this compound from natural extracts.[1][2]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and photodiode array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent such as acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[1]

  • Detection: The PDA detector is set to scan a range of wavelengths (e.g., 200-400 nm), with quantification typically performed at the maximum absorbance wavelength for this compound (around 235 nm).

  • Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent (e.g., methanol or water), filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of this compound and for identifying impurities, even at trace levels.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Chromatographic Conditions: Similar to the HPLC-PDA method described above.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for this compound.

  • Mass Analysis: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion of this compound and potential impurities.

  • Data Analysis: The identity of the main peak is confirmed by its m/z value. The m/z values of other peaks can be used to tentatively identify impurities by comparing them to known compounds or by analyzing their fragmentation patterns in MS/MS experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to assess purity by detecting signals from impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., Methanol-d4 or D2O).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule. The presence of unexpected signals can indicate impurities. Integration of the signals can be used for quantification if a certified internal standard is used.

    • ¹³C NMR: Shows the signals for all carbon atoms in the molecule, providing further structural confirmation and evidence of impurities.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used for complete structural elucidation and to help identify the structure of unknown impurities.

  • Purity Assessment: Purity is assessed by comparing the acquired spectrum to a reference spectrum of pure this compound. The absence of significant unassigned signals suggests high purity. Quantitative NMR (qNMR) can provide a highly accurate purity value.

Mandatory Visualizations

The following diagrams illustrate the workflows for purity assessment.

Purity_Assessment_Workflow cluster_sourcing Source Material cluster_processing Processing cluster_analysis Purity Assessment Natural_Source Natural Source (e.g., Morinda citrifolia) Extraction Extraction & Crude Purification Natural_Source->Extraction Isolation Synthetic_Route Chemical Synthesis Purification Final Purification (e.g., Chromatography) Synthetic_Route->Purification Synthesis Extraction->Purification Final_Product This compound Purification->Final_Product HPLC HPLC-PDA/UV LCMS LC-MS NMR NMR Spectroscopy Final_Product->HPLC Final_Product->LCMS Final_Product->NMR

Caption: Workflow for sourcing and purity assessment of this compound.

Impurity_Profiling_Logic Start Purity Analysis of DAA Sample HPLC_Analysis Perform HPLC-PDA Analysis Start->HPLC_Analysis Purity_Check Main Peak Area % > 98%? HPLC_Analysis->Purity_Check Pass High Purity Confirmed Purity_Check->Pass Yes Fail Impurity Investigation Required Purity_Check->Fail No LCMS_Analysis Perform LC-MS for Impurity Identification Fail->LCMS_Analysis NMR_Analysis Perform NMR for Structural Confirmation Fail->NMR_Analysis Characterize Characterize Impurities LCMS_Analysis->Characterize NMR_Analysis->Characterize

References

Safety Operating Guide

Proper Disposal of Deacetylasperulosidic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, consult the Safety Data Sheet (SDS) and adhere to all local, state, and federal regulations for chemical waste disposal. This guide provides a comprehensive overview of the recommended procedures for the safe handling and disposal of Deacetylasperulosidic Acid, tailored for research, scientific, and drug development environments.

This compound is categorized as harmful if swallowed.[1] Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. Disposal procedures must be in accordance with official regulations.[1]

Hazard and Safety Information

A summary of key safety information for this compound is provided in the table below.

Hazard ClassificationSignal WordPrecautionary Statements
Acute toxicity - oral (Category 4), H302: Harmful if swallowed[1]Warning [1]Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound. This procedure should be performed in a designated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a clearly labeled, compatible, and sealed waste container.

    • The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name "this compound".

  • Neutralization of Small Quantities (if permissible by institutional policy):

    • For small quantities of acidic waste, neutralization may be an option prior to disposal, provided it aligns with your institution's safety protocols.

    • Slowly add the acidic solution to a large volume of a cold, dilute basic solution (e.g., sodium bicarbonate or sodium carbonate solution) with constant stirring.

    • Monitor the pH of the resulting solution. The target pH should be between 5.5 and 9.5.

    • This neutralization process may generate heat and vapors and must be conducted in a fume hood.

  • Container Management and Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the container is kept closed except when adding waste.

    • Segregate the waste container from incompatible materials, particularly strong oxidizing agents.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate from the triple-rinse process is considered hazardous waste and must be collected and disposed of accordingly.

    • After triple-rinsing, the container can be disposed of as regular waste, following institutional guidelines.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or with regular household garbage.

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Spill:

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • If Swallowed: Immediately call a poison control center or doctor.

    • In Case of Inhalation: Move the individual to fresh air and seek medical attention if symptoms occur.

    • In Case of Skin Contact: The product is generally not irritating to the skin, but it is good practice to wash the affected area with soap and water.

    • In Case of Eye Contact: Rinse opened eyes for several minutes under running water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Lab coat, safety glasses, gloves) start->ppe collect Collect waste in a labeled, sealed container ppe->collect check_policy Consult Institutional Policy: Is neutralization of small quantities permitted? collect->check_policy empty_container Triple-rinse empty container collect->empty_container neutralize Neutralize in fume hood with a basic solution to pH 5.5-9.5 check_policy->neutralize Yes store Store container in designated hazardous waste area check_policy->store No neutralize->store ehs_pickup Arrange for EHS pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end collect_rinsate Collect rinsate as hazardous waste empty_container->collect_rinsate collect_rinsate->store

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deacetylasperulosidic Acid
Reactant of Route 2
Deacetylasperulosidic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.